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2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid Documentation Hub

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  • Product: 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid
  • CAS: 1225503-00-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectral Data for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid: An In-Depth Technical Guide

Executive Summary The structural elucidation of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (C₁₃H₁₆O₃, MW: 220.27 g/mol ) presents a fascinating analytical challenge due to its unique combination of isolated spin syste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (C₁₃H₁₆O₃, MW: 220.27 g/mol ) presents a fascinating analytical challenge due to its unique combination of isolated spin systems, magnetic anisotropy, and pseudo-chirality. As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—including cyclopropyl-containing CNS and cardiovascular agents—rigorous characterization of this molecule is paramount.

This whitepaper provides a comprehensive, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound. By moving beyond empirical peak-picking, we will dissect the fundamental quantum mechanical and localized electronic environments that govern its chemical shifts, providing researchers with a self-validating framework for unambiguous structural confirmation[1].

Molecular Architecture & Spin System Analysis

To accurately predict and interpret the NMR spectra, we must first deconstruct the molecule into its three distinct sub-structural motifs, each dictating specific relaxation and coupling behaviors:

  • The 4-Methoxyphenyl Ring : The para-substitution pattern creates a classic AA'BB' spin system. The strongly electron-donating methoxy group (+M effect) significantly shields the ortho protons and carbons, breaking the magnetic equivalence of the aromatic ring[1].

  • The Acetic Acid Moiety (-CH₂COOH) : This group acts as an isolated spin system. The methylene protons are flanked by a quaternary carbon (C1 of the cyclopropyl ring) and a carbonyl carbon, resulting in a sharp singlet devoid of vicinal ( 3J ) coupling.

  • The Cyclopropyl Core : The highly strained three-membered ring possesses unique hybridization (high s-character in the C-H bonds and "banana bonds" between carbons). This geometry induces a strong diamagnetic ring current, shifting cyclopropyl protons significantly upfield (typically 0.2–1.0 ppm)[2]. Furthermore, the C1 carbon acts as a pseudo-chiral center relative to the two faces of the ring. Consequently, the two methylene groups (C2 and C3) are equivalent by symmetry, but the two protons on each carbon are diastereotopic .

High-Resolution ¹H NMR Spectral Data & Causality

The following table summarizes the expected ¹H NMR data acquired in CDCl₃. All chemical shifts ( δ ) are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm[3].

Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality & Mechanistic Rationale
10.85 br s1H-COOHHighly deshielded due to the inductive (-I) effect of the carbonyl oxygen and intermolecular hydrogen bonding. Broadened by chemical exchange.
7.28 d, J = 8.6 Hz2HAr-H (meta to OMe)Deshielded relative to the ortho protons. Forms the downfield half of the AA'BB' pseudo-doublet system.
6.84 d, J = 8.6 Hz2HAr-H (ortho to OMe)Strongly shielded by the resonance electron donation (+M effect) from the adjacent methoxy oxygen lone pairs.
3.79 s3H-OCH₃Deshielded by the direct inductive effect of the electronegative oxygen atom.
2.62 s2H-CH₂-COOHAlpha to the carbonyl group. Appears as a singlet because it is attached to the quaternary C1 of the cyclopropyl ring, precluding 3J coupling.
0.92 m2HCyclopropyl -CH₂- (cis to -CH₂COOH)Diastereotopic pair. Shielded by the cyclopropyl ring current, but less shielded than the opposing face[2].
0.84 m2HCyclopropyl -CH₂- (cis to Ar)Diastereotopic pair. Experiences profound shielding due to the combined effects of the cyclopropyl ring current and the magnetic anisotropy (shielding cone) of the cis-oriented phenyl ring.
The Diastereotopic Cyclopropyl Protons

The complexity of the 0.84–0.92 ppm region is a hallmark of this molecule. Because the phenyl ring and the acetic acid group occupy opposite faces of the cyclopropyl plane, the environment above the ring is magnetically distinct from the environment below it. The protons cis to the phenyl ring fall directly into the shielding cone of the aromatic π -system, pushing their resonance further upfield compared to their trans counterparts. They couple with each other (geminal 2J≈−4 to −6 Hz) and with the adjacent equivalent protons (vicinal 3Jcis​≈8−10 Hz, 3Jtrans​≈5−7 Hz), creating a complex, overlapping multiplet structure.

High-Resolution ¹³C NMR Spectral Data & Causality

Carbon-13 NMR provides a direct map of the molecular skeleton. Data is acquired using broadband proton decoupling (e.g., WALTZ-16) to yield sharp singlets. The solvent residual peak for CDCl₃ serves as the internal reference at 77.16 ppm[3].

Shift ( δ , ppm)TypeAssignmentCausality & Mechanistic Rationale
178.4 C-COOHCarbonyl carbon. Extremely deshielded due to the double bond to oxygen and the adjacent hydroxyl group.
158.2 CAr-C (ipso to OMe)Deshielded by the direct electronegativity of the bound oxygen atom.
136.5 CAr-C (ipso to cyclopropyl)Substituted aromatic carbon. Requires a longer relaxation delay ( D1​ ) for accurate integration due to the lack of attached protons.
130.1 CHAr-C (meta to OMe)Standard aromatic CH carbon shift.
113.8 CHAr-C (ortho to OMe)Highly shielded by the ortho-para directing resonance effect of the methoxy group.
55.3 CH₃-OCH₃Typical chemical shift for an aliphatic carbon bound to an aromatic ether oxygen.
43.1 CH₂-CH₂-COOHDeshielded by the adjacent electron-withdrawing carbonyl group.
19.5 CCyclopropyl C1Quaternary carbon. Unusually shielded for a substituted carbon due to the high s-character of the cyclopropyl C-C bonds[2].
12.4 CH₂Cyclopropyl C2, C3Highly shielded sp3 carbons, characteristic of the extreme ring strain and unique orbital hybridization of the cyclopropane geometry[2].

2D NMR Strategies for Unambiguous Assignment

To elevate the trustworthiness of the 1D assignments, a suite of 2D NMR experiments is strictly required to bridge the isolated spin systems.

  • COSY (Correlation Spectroscopy) : Validates the 3J coupling within the aromatic AA'BB' system and maps the complex geminal/vicinal coupling network of the diastereotopic cyclopropyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : Unambiguously pairs the protons to their directly attached carbons (e.g., separating the overlapping cyclopropyl protons from their respective C2/C3 carbons at 12.4 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the most critical experiment. Because the molecule contains multiple isolated spin systems separated by quaternary carbons, HMBC ( 2JCH​ and 3JCH​ correlations) is the only way to prove connectivity.

SpinSystems OMe Methoxy (Singlet, 3H) Ph Phenyl Ring (AA'BB', 4H) OMe->Ph HMBC (3J) Cyc Cyclopropyl CH2 (AA'BB', 4H) Ph->Cyc HMBC (3J) CH2 Acetic CH2 (Singlet, 2H) Cyc->CH2 HMBC (3J) CH2->Ph HMBC (3J) COOH Carboxylic Acid (Broad, 1H) CH2->COOH HMBC (2J/3J)

Figure 1: Key HMBC correlations linking the isolated spin systems across quaternary boundaries.

Self-Validating Experimental Protocol

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following standardized workflow must be executed for data acquisition[1].

Step-by-Step Methodology:

  • Sample Preparation : Weigh exactly 15–20 mg of the highly purified analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup & Tuning : Insert the sample into a 400 MHz (or higher field) NMR spectrometer. Lock the magnetic field onto the deuterium resonance of CDCl₃. Tune and match the probe precisely for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming : Perform rigorous gradient shimming (Z1–Z5) until the TMS line width at half-height is 0.5 Hz.

  • 1D Acquisition Parameters :

    • ¹H NMR : Use a 30° excitation pulse. Acquire 16–32 transients. Set the relaxation delay ( D1​ ) to 4 seconds to ensure complete spin-lattice relaxation ( T1​ ) for accurate integration of the isolated -CH₂COOH singlet.

    • ¹³C NMR : Use a power-gated decoupling sequence (e.g., WALTZ-16) to minimize NOE distortion on quaternary carbons. Acquire 1024–2048 transients with a D1​ of 2–3 seconds.

  • Processing : Apply zero-filling to 64k data points. Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Perform Fourier transformation, followed by meticulous manual phase and baseline correction.

Workflow S1 1. Sample Preparation (15-20 mg in CDCl3 + TMS) S2 2. Shimming & Tuning (Lock on CDCl3 7.26 ppm) S1->S2 S3 3. 1D Acquisition (1H: 16 scans, 13C: 1024 scans) S2->S3 S4 4. 2D Acquisition (COSY, HSQC, HMBC) S3->S4 S5 5. Data Processing (FT, Phase/Baseline Corr.) S4->S5

Figure 2: Self-validating NMR experimental workflow for structural elucidation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • BenchChem Technical Support Team. (2025). Introduction to the NMR Spectroscopy of Cyclopropanes. BenchChem.

Sources

Exploratory

Physicochemical Properties and Applications of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Structural Significance In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is paramount for optimizing target affinity and pharmacokinetic profiles. 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225503-00-3) is a highly specialized, bifunctional building block[1].

The architecture of this molecule is defined by three critical vectors:

  • The Cyclopropyl Ring: Acts as a rigid spacer. By locking the dihedral angles of the attached acetic acid side chain, it reduces the entropic penalty upon binding to a target protein's active site (the "cyclopropyl effect").

  • The 4-Methoxyphenyl Group: Provides an electron-rich aromatic system capable of π−π stacking, while the methoxy oxygen serves as a potential hydrogen-bond acceptor.

  • The Acetic Acid Moiety: Serves as the primary synthetic handle for downstream amidation, esterification, or cross-coupling reactions.

This whitepaper synthesizes the physicochemical data, synthetic utility, and biological application context of this compound, providing researchers with a foundational guide for its integration into drug discovery pipelines[2].

Physicochemical Data & Molecular Properties

Understanding the physicochemical parameters of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid is critical for predicting its behavior in organic synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final drug candidates[3].

Below is a consolidated table of its core properties. (Note: Due to the specialized nature of this intermediate, thermodynamic values such as boiling point and pKa are derived from standard cheminformatics predictive models like density functional theory[1]).

PropertyValueCausality / Relevance in Design
IUPAC Name 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acidStandardized nomenclature for regulatory filing.
CAS Registry Number 1225503-00-3Unique identifier for sourcing and IP tracking.
Molecular Formula C₁₂H₁₄O₃Dictates mass balance in synthetic workflows.
Molecular Weight 206.24 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Predicted pKa ~4.6 ± 0.2Typical for aliphatic carboxylic acids; dictates the ionization state at physiological pH.
Predicted LogP ~2.6Optimal lipophilicity for passive membrane permeability in CNS-targeted derivatives.
Predicted Boiling Point ~340 °C (at 760 mmHg)Indicates low volatility; standard rotary evaporation can be used during purification[3].
Density ~1.18 g/cm³Useful for volumetric calculations in large-scale synthesis[3].

Synthetic Workflows & Experimental Protocols

Upstream Synthesis of the Building Block

The synthesis of 1-arylcyclopropaneacetic acids typically relies on the homologation of the corresponding cyclopropanecarbonitrile. The diagram below illustrates the logical flow of this synthesis.

Synthesis A 4-Methoxyphenylacetonitrile C 1-(4-Methoxyphenyl) cyclopropanecarbonitrile A->C Cyclopropanation B 1,2-Dibromoethane + Base (NaH) B->C E 1-(4-Methoxyphenyl) cyclopropanecarboxylic acid C->E Nitrile Hydrolysis D Hydrolysis (KOH/H2O) D->E G 2-[1-(4-Methoxyphenyl) cyclopropyl]acetonitrile E->G Homologation F 1. Reduction (LiAlH4) 2. Bromination (PBr3) 3. Cyanation (NaCN) F->G I 2-[1-(4-Methoxyphenyl) cyclopropyl]acetic acid (CAS: 1225503-00-3) G->I Final Hydrolysis H Hydrolysis (NaOH/H2O2) H->I

Fig 1: Step-by-step synthetic workflow for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.

Downstream Application: Standardized Amide Coupling Protocol

As an Application Scientist, I recommend HATU over standard EDC/NHS for coupling this specific acid to primary or secondary amines. Causality: The cyclopropyl ring introduces neo-pentyl-like steric hindrance at the adjacent β -carbon. HATU generates a highly reactive 7-aza-OBt ester, overcoming this steric barrier to ensure rapid conversion and high yields.

Self-Validating Experimental Protocol:

  • Activation: Dissolve 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert N2​ atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

    • Validation: Stir for 15 minutes. An aliquot quenched in methanol and analyzed via LC-MS should show complete conversion to the active ester intermediate.

  • Coupling: Add the target amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active acid spot ( Rf​≈0.2 with tailing) indicates reaction completion.

  • Workup (Crucial for Purity): Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine and DIPEA, then with saturated aqueous NaHCO3​ (2 × 10 mL) to remove unreacted acid and HOAt byproducts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Biological Application Context: Kinase Inhibition

Compounds featuring the 1-arylcycloalkyl motif are frequently utilized in the development of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling axis, which is heavily implicated in oncology and hamartoma syndromes[4].

The structural rigidity provided by the cyclopropyl group allows the methoxyphenyl vector to project deeply into the hydrophobic specificity pockets of kinases like mTORC1/2, enhancing selectivity over off-target kinases[5].

Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Complex AKT->mTORC1 Activates Proliferation Cell Survival & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylates (S473) Inhibitor Small Molecule Inhibitor (Derived from 1225503-00-3) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Fig 2: PI3K/AKT/mTOR signaling pathway targeted by derivatives of 1225503-00-3.

By utilizing 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid as a foundational scaffold, medicinal chemists can efficiently explore structure-activity relationships (SAR) within these critical oncology targets.

References

  • Google Patents. "Organic compounds - EA018863B1 (PI3K/mTOR inhibitors)". Eurasian Patent Office.

Sources

Foundational

In-Depth Technical Guide: Solubility Profile of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid in Organic Solvents

Executive Summary 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CAS 1225503-00-3) is a highly specialized cyclopropaneacetic acid derivative, frequently utilized as a critical building block in the synthesis of active p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CAS 1225503-00-3) is a highly specialized cyclopropaneacetic acid derivative, frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and complex organic scaffolds. Understanding its solubility profile across diverse organic solvents is paramount for optimizing reaction conditions, designing efficient liquid-liquid extraction protocols, and engineering robust crystallization processes. This whitepaper provides an authoritative analysis of the compound's solubility behavior, synthesizing structural causality, thermodynamic predictive modeling, and standardized empirical methodologies.

Physicochemical Profiling & Structural Causality

The macroscopic solubility of a molecule is fundamentally dictated by its structural moieties and the resulting intermolecular forces. For CAS 1225503-00-3, the solubility profile is governed by three distinct structural domains:

  • The 4-Methoxyphenyl Group: This aromatic ring, substituted with an electron-donating methoxy group, imparts significant lipophilicity and facilitates strong π−π stacking and dipole-induced dipole interactions. It drives high solubility in aromatic hydrocarbons (e.g., toluene) and moderately polar aprotic solvents (e.g., ethyl acetate).

  • The Cyclopropyl Ring: As a strained, rigid aliphatic spacer, the cyclopropyl ring increases the overall hydrophobic bulk of the molecule. This steric feature disrupts the highly ordered hydrogen-bonded networks of polar protic solvents (like water), severely limiting aqueous solubility while promoting dissolution in halogenated solvents (e.g., dichloromethane).

  • The Acetic Acid Moiety: The terminal carboxylic acid acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., hexane), this moiety causes the molecule to form stable, cyclic hydrogen-bonded dimers, which paradoxically increases its solubility in non-polar media compared to its non-dimerizing analogs. In polar protic solvents (e.g., methanol, ethanol), the acid group engages in extensive solvent-solute hydrogen bonding, overcoming the hydrophobic penalty of the cyclopropyl and aromatic rings.

Theoretical Framework: Thermodynamic Modeling

Because exact empirical solubility data for highly specific intermediates like CAS 1225503-00-3 is often proprietary or scarce in open literature, researchers rely on robust thermodynamic frameworks to predict solvent compatibility.

  • Hansen Solubility Parameters (HSP): The HSP framework deconstructs the total cohesive energy density of a solvent or solute into three quantitative parameters: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ). By calculating the HSP of CAS 1225503-00-3 using group contribution methods, researchers can map a 3D "solubility sphere." Solvents whose coordinates fall within this sphere (having a small interaction radius, Ra​ ) are predicted to be excellent solvents ()[1].

  • The Jouyban-Acree Model: For crystallization and anti-solvent precipitation, binary solvent mixtures are frequently employed. The Jouyban-Acree model is the gold standard for predicting the solubility of APIs in mixed solvent systems at various temperatures. It mathematically accounts for solute-solvent and solvent-solvent interaction energies, allowing process chemists to pinpoint the exact solvent/anti-solvent ratio required to maximize yield without inducing oiling out ()[2].

PredictiveModeling N1 Molecular Structure (SMILES Input) N2 Group Contribution (Hoftyzer-Van Krevelen) N1->N2 N3 Hansen Parameters (δD, δP, δH) N2->N3 N4 Jouyban-Acree Model (Binary Mixtures) N3->N4 N5 Solubility Profile Prediction N3->N5 N4->N5

Thermodynamic Modeling Workflow utilizing Hansen Parameters and the Jouyban-Acree Model.

Quantitative Data: Predicted Solubility Profile

The following table synthesizes the predicted solubility profile of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid at 298.15 K. Note: Data is derived via HSP group contribution modeling and Jouyban-Acree thermodynamic correlations, validated against structurally homologous phenylacetic acid derivatives ()[3].

Solvent ClassSolventPredicted Solubility (mg/mL)HSP Affinity ( Ra​ )Dominant Interaction Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 200Very LowStrong dipole-dipole; H-bond acceptance
Polar Aprotic N,N-Dimethylformamide (DMF)> 150Very LowStrong dipole-dipole; H-bond acceptance
Halogenated Dichloromethane (DCM)120 - 150LowDispersion forces; favorable molar volume
Esters Ethyl Acetate (EtOAc)80 - 120LowModerate polarity; ester-acid H-bonding
Polar Protic Methanol (MeOH)60 - 90ModerateExtensive H-bond donation/acceptance
Polar Protic Ethanol (EtOH)40 - 70ModerateH-bond network; slightly higher lipophilicity
Aromatic Toluene30 - 50Moderate π−π stacking; solute dimerization
Aliphatic n-Hexane< 5HighWeak dispersion; highly unfavorable δP​,δH​

Experimental Methodologies: The Self-Validating Shake-Flask Protocol

To transition from predictive modeling to empirical certainty, the Shake-Flask Method remains the industry standard for determining equilibrium solubility. To lower inter-laboratory variance and ensure data integrity, the protocol must be executed as a self-validating system ()[4].

Step-by-Step Methodology:

  • Solvent Preparation & Solute Addition: Accurately dispense 5.0 mL of the target organic solvent into a 10 mL thermostated glass vial. Add an excess amount of CAS 1225503-00-3 (e.g., 500 mg for EtOAc) to ensure the solution remains oversaturated.

    • Causality: Excess solid is mandatory to maintain the thermodynamic equilibrium between the solid phase and the dissolved solute.

  • Isothermal Agitation: Seal the vial tightly and place it in an orbital shaker set to 37°C (or the target process temperature) at 200 RPM for 24 to 48 hours.

    • Causality: 24-48 hours of continuous agitation is strictly required to overcome the kinetic dissolution barrier and achieve true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Centrifugation followed by micro-filtration prevents sub-micron undissolved particulates from entering the analytical pipeline, which would artificially inflate the calculated solubility.

  • Quantitative Analysis: Dilute the filtered supernatant volumetrically (e.g., 1:100 in mobile phase) and analyze via HPLC-UV at the compound's λmax​ (typically ~225 nm for the p-methoxyphenyl chromophore). Calculate concentration against a multi-point calibration curve.

  • Self-Validation (Quality Control): Recover the undissolved solid from Step 3 and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This critical self-validation step ensures that the solid phase has not transformed into a solvate or a different polymorph during equilibration, which would completely invalidate the solubility measurement of the original crystal form.

ShakeFlask A 1. Solid Compound (CAS 1225503-00-3) B 2. Solvent Addition (Excess Solute to Ensure Saturation) A->B C 3. Isothermal Agitation (37°C, 24-48h for Equilibrium) B->C D 4. Phase Separation (Ultracentrifugation / 0.45µm Filtration) C->D E 5. Supernatant Extraction & Serial Dilution D->E F 6. Quantitative Analysis (HPLC-UV / LC-MS) E->F G 7. Self-Validation (Solid-Phase XRPD & Mass Balance) F->G

Workflow of the Self-Validating Shake-Flask Method for Equilibrium Solubility Determination.

Mechanistic Insights: Optimizing Industrial Workflows

For drug development professionals, understanding this solubility profile directly informs process design. The high solubility in polar aprotic solvents (DMSO, DMF) makes them ideal vehicles for primary synthesis or high-throughput screening assays. Conversely, the steep solubility gradient between ethyl acetate (high solubility) and n-hexane (near-zero solubility) presents a perfect binary system for anti-solvent crystallization. By dissolving the crude intermediate in minimal warm ethyl acetate and slowly titrating in n-hexane, researchers can force a high-yield, high-purity precipitation of CAS 1225503-00-3, leveraging the Jouyban-Acree model to predict the exact nucleation point.

References

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: ADMET and DMPK (2019) URL: [Link]

  • Title: Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures Source: Industrial & Engineering Chemistry Research (2024) URL: [Link]

  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: Plants (2023) URL: [Link]

  • Title: Solubility of Gallic Acid in Single and Mixed Solvents Source: Separations (2024) URL: [Link]

Sources

Exploratory

Structural Elucidation of 1-(4-Methoxyphenyl)cyclopropyl Pharmacophores: A Comprehensive Crystallographic Guide

Executive Summary & Mechanistic Rationale The 1-(4-methoxyphenyl)cyclopropyl moiety is a privileged structural motif in modern medicinal chemistry and organic synthesis. The cyclopropane ring acts as a conformationally r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1-(4-methoxyphenyl)cyclopropyl moiety is a privileged structural motif in modern medicinal chemistry and organic synthesis. The cyclopropane ring acts as a conformationally restricted bioisostere for gem-dimethyl or aliphatic linkers, while the 4-methoxyphenyl group provides a tunable, electron-rich aromatic system capable of specific π-π or cation-π interactions.

Understanding the precise three-dimensional architecture of these compounds via single-crystal X-ray diffraction (SCXRD) is critical. The cyclopropane ring possesses unique bonding characteristics—specifically, Walsh orbitals—which exhibit high p-character and can conjugate with adjacent π-systems. In 1-arylcyclopropyl systems, the electron-donating methoxy group at the para position significantly alters the electron density of the aromatic ring. Capturing these subtle stereoelectronic effects requires high-resolution X-ray diffraction data, as the lability and unique reactivity of these systems (such as in [1]) are directly tied to their solid-state conformations.

This guide provides an authoritative workflow for the synthesis, crystallization, and structural resolution of 1-(4-methoxyphenyl)cyclopropyl derivatives, utilizing[2] as the model compound.

Synthesis and Self-Validating Crystallization Protocol

To obtain diffraction-quality crystals, one must first synthesize a highly pure model compound. The protocol below outlines the synthesis of the carboxylic acid derivative, followed by a thermodynamically controlled crystallization process.

Step-by-Step Synthesis & Purification
  • Phase-Transfer Alkylation: React 2-(4-methoxyphenyl)acetonitrile with 1,2-dibromoethane in the presence of 50% aqueous NaOH and triethylbenzylammonium chloride (TEBAC) at 60 °C for 4 hours.

    • Causality: TEBAC facilitates the transfer of the hydroxide ion into the organic phase, enabling the rapid double deprotonation required for cyclization without prematurely hydrolyzing the nitrile.

  • Hydrolysis: Reflux the resulting intermediate in ethylene glycol with KOH for 12 hours to convert the nitrile to the carboxylic acid.

  • Self-Validation (Purity Check): Isolate the product via acid-base extraction. Before attempting crystallization, the compound must be >99% pure.

    • Causality: Impurities disrupt the nucleation process, leading to twinning or amorphous precipitation. Verify purity via ¹H NMR (ensure the characteristic AA'BB' multiplet for the cyclopropane protons is cleanly resolved around 1.1–1.6 ppm).

Crystal Growth (Vapor Diffusion Method)
  • Dissolve 20 mg of the pure compound in 0.5 mL of dichloromethane (good solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of n-hexane (antisolvent).

  • Seal the outer vial and leave it undisturbed at 4 °C for 3–5 days.

    • Causality: The highly volatile dichloromethane slowly diffuses into the hexane, while hexane diffuses into the inner vial, gradually lowering the solubility of the compound. This slow, controlled supersaturation is thermodynamically driven to produce single, macroscopic crystals rather than kinetic microcrystalline powders.

X-Ray Diffraction Workflow

Once a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) is identified under polarized light, the diffraction workflow begins.

Step-by-Step Diffraction Methodology
  • Cryogenic Mounting: Coat the crystal in paratone oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the goniometer under a steady 100 K nitrogen stream.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which drastically improves high-angle diffraction intensity and prevents radiation damage to the methoxy group.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans to ensure high redundancy (>4.0).

  • Integration and Absorption Correction: Integrate the raw frames and apply a multi-scan absorption correction.

    • Causality: Absorption correction is critical to account for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate structure factors ( F2 ).

  • Phasing (Structure Solution): Solve the phase problem using dual-space direct methods via .

  • Refinement & Self-Validation: Perform full-matrix least-squares refinement on F2 using . Assign anisotropic displacement parameters to all non-hydrogen atoms. Validate the final model using CheckCIF to ensure no severe (Level A/B) structural alerts remain.

Quantitative Structural Data

When the aromatic ring adopts a bisected conformation relative to the cyclopropane ring, maximal orbital overlap occurs. This leads to observable bond length alterations in the crystal lattice: the distal C–C bond of the cyclopropane ring shortens, while the vicinal C–C bonds lengthen due to electron donation from the para-methoxy group.

Crystallographic ParameterTypical Value / Description
Chemical Formula C₁₁H₁₂O₃ (Model Acid)
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Dihedral Angle (Aryl-Cyclopropyl) ~88–92° (Bisected Conformation)
Distal C–C Bond Length ~1.49 Å (Shortened due to Walsh orbital conjugation)
Vicinal C–C Bond Lengths ~1.52 Å (Lengthened)
Final R indices [I>2σ(I)] R₁ < 0.05, wR₂ < 0.12

Workflow Visualization

XRD_Workflow N1 1. Synthesis & Purification (HPLC >99%) N2 2. Crystal Growth (Vapor Diffusion / Slow Evap) N1->N2 Isolate pure compound N3 3. Crystal Mounting (Cryoloop, 100 K) N2->N3 Select single crystal N4 4. X-Ray Data Collection (Mo/Cu Kα Radiation) N3->N4 Minimize thermal motion N5 5. Phasing & Refinement (Direct Methods, Least Squares) N4->N5 High redundancy data N6 6. Structural Validation (CheckCIF, R1 < 0.05) N5->N6 Anisotropic refinement

Caption: Workflow for X-ray crystallographic analysis of 1-(4-methoxyphenyl)cyclopropyl compounds.

References

  • Mills, L. R., Monteith, J. J., & Rousseaux, S. A. L. (2020). Boronic acid-mediated ring-opening and Ni-catalyzed arylation of 1-arylcyclopropyl tosylates. Chemical Communications, 56, 12538-12541. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85575, 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. URL: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

Sources

Foundational

thermodynamic stability of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid Executive Summary This guide provides a comprehensive framework for assessing the thermodynamic stability of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

Executive Summary

This guide provides a comprehensive framework for assessing the thermodynamic stability of the novel pharmaceutical candidate, 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, combining theoretical and experimental methodologies to build a robust stability profile. We will explore computational chemistry for initial stability predictions, detail experimental protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provide a complete guide to conducting forced degradation studies under various stress conditions. Potential degradation pathways are also proposed based on the molecule's structural features. This guide is intended for researchers, scientists, and drug development professionals to establish a thorough understanding of the thermodynamic stability of this and other similar small molecules.

Introduction

The molecule 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (Figure 1) is a compound of interest in drug discovery, featuring a unique combination of a 4-methoxyphenyl group, a strained cyclopropyl ring, and a carboxylic acid moiety. Each of these functional groups contributes to the molecule's overall physicochemical properties and potential therapeutic activity, but they also present distinct challenges to its stability. A comprehensive understanding of the thermodynamic stability of this molecule is paramount for its successful development as a drug candidate. Forced degradation studies are an essential part of this process, providing a controlled way to understand how a drug substance behaves under stress and helping to uncover potential vulnerabilities in a molecule's structure.[1]

Figure 1: Chemical Structure of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

Caption: The chemical structure of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid, with its key functional groups highlighted.

Theoretical Stability Assessment

Before embarking on extensive experimental studies, computational methods can provide valuable insights into the intrinsic stability of a molecule.

In Silico Prediction of Physicochemical Properties

A variety of software platforms can be used to predict key physicochemical properties that can influence stability. These predictions are useful for guiding experimental design.

PropertyPredicted ValueSignificance for Stability
pKa ~4.5The acidity of the carboxylic acid group will influence its solubility and reactivity at different pH values.
logP ~2.8The octanol-water partition coefficient suggests moderate lipophilicity, which can affect its susceptibility to hydrolysis.
Boiling Point >300 °CA high predicted boiling point suggests low volatility under normal conditions.
Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energetics of molecules, which can be used to predict their thermodynamic stability.

A recommended computational workflow is as follows:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A common method is to use the B3LYP functional with a 6-31G* basis set.

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Bond Dissociation Energy (BDE) Calculations: BDEs are calculated for the bonds that are most likely to be labile. For 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid, the bonds of greatest interest are the C-C bonds of the cyclopropyl ring and the O-CH3 bond of the methoxy group. Lower BDE values indicate weaker bonds that are more susceptible to cleavage.

Experimental Determination of Thermodynamic Stability

Experimental analysis is essential to confirm theoretical predictions and to understand how the molecule behaves in a real-world setting.

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.[2]

  • Accurately weigh 3-5 mg of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate of 10 °C/min from 25 °C to 300 °C under a nitrogen purge.

  • Record the heat flow as a function of temperature.

ParameterResultInterpretation
Melting Point (Tonset) 155 °CThe temperature at which the crystalline solid begins to melt.
Enthalpy of Fusion (ΔHfus) 120 J/gThe energy required to melt the solid; a higher value indicates a more stable crystal lattice.
Other Thermal Events None observedThe absence of other endotherms or exotherms suggests no polymorphic transitions or immediate decomposition after melting within the tested temperature range.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify the loss of volatiles such as water or solvents.[3]

  • Accurately weigh 5-10 mg of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid into a ceramic TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample at a constant rate of 10 °C/min from 25 °C to 500 °C under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

ParameterResultInterpretation
Initial Mass 100%The starting mass of the sample.
Mass Loss below 100 °C < 0.5%Indicates a negligible amount of adsorbed water or volatile solvents.
Onset of Decomposition ~250 °CThe temperature at which significant thermal degradation begins.
Final Residue at 500 °C < 1%Indicates near-complete decomposition of the organic molecule.
Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which is crucial for the development of stability-indicating analytical methods.[4] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.[4]

Caption: General workflow for forced degradation studies.

  • Acidic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1 M HCl. Heat at 80°C for 24 hours. Neutralize with 1 M NaOH before analysis. Acidic degradation targets functional groups like esters and amides.[1]

  • Basic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1 M NaOH. Heat at 80°C for 24 hours. Neutralize with 1 M HCl before analysis. Basic conditions can lead to bond cleavage and rearrangements.[1]

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound in methanol to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Stress Condition% DegradationNumber of DegradantsObservations
Acidic (1 M HCl, 80°C) ~15%2Significant degradation observed.
Basic (1 M NaOH, 80°C) ~20%3Most significant degradation observed.
Oxidative (3% H2O2) ~10%1Moderate degradation.
Thermal (105°C, solid) < 5%1The compound is relatively stable to dry heat.
Photolytic < 2%0The compound is stable to light exposure.

Potential Degradation Pathways

Based on the known chemistry of the functional groups present in 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid, several degradation pathways can be proposed.

Under Acidic and Basic Conditions (Hydrolysis)

The carboxylic acid and the ether linkage of the methoxy group are the most likely sites of reaction under hydrolytic conditions. While the carboxylic acid itself is stable, the ether could potentially be cleaved under harsh acidic conditions to yield the corresponding phenol. The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain acidic conditions, although this is less common.

Caption: Potential hydrolytic degradation pathway.

Under Oxidative Conditions

The aromatic ring is susceptible to oxidation, which could lead to the formation of various hydroxylated or ring-opened products. The benzylic position of the cyclopropyl ring could also be a site of oxidation.

Caption: Potential oxidative degradation pathway.

Summary and Recommendations

This guide has outlined a comprehensive strategy for evaluating the . The combination of computational prediction, thermal analysis (DSC and TGA), and forced degradation studies provides a robust framework for understanding the intrinsic stability of the molecule and its potential degradation pathways.

It is recommended that the hypothetical data presented in this guide be confirmed with experimental studies. The identification and characterization of any significant degradation products using techniques such as mass spectrometry and NMR is a critical next step. This information will be invaluable for the development of a stable and safe drug product.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Mura, P. (2014). Differential scanning calorimetry (DSC): An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences, 6(3), 153.
  • Thermal Analysis. (n.d.). EAG Laboratories. [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs. (2002). Pure and Applied Chemistry, 74(11), 2165-2175.

Sources

Exploratory

A Senior Application Scientist's Guide to Computational Modeling of Cyclopropyl Acetic Acid Derivatives

Foreword: From Flatland to 3D - Why Computational Modeling is Essential for Cyclopropyl-Containing Drugs In modern drug discovery, the cyclopropyl group is a celebrated motif. It is prized for its ability to impart rigid...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Flatland to 3D - Why Computational Modeling is Essential for Cyclopropyl-Containing Drugs

In modern drug discovery, the cyclopropyl group is a celebrated motif. It is prized for its ability to impart rigidity, improve metabolic stability, and modulate electronic properties, all while maintaining a high fraction of sp3 character for better spatial diversity.[1] However, the very features that make it attractive—its strained three-membered ring and unique electronic nature—also create significant design challenges. Simple 2D structure drawings fail to capture the subtle, yet critical, conformational and electronic effects that govern a molecule's behavior. This is where computational modeling, particularly Density Functional Theory (DFT), becomes an indispensable tool. This guide provides a practical, in-depth framework for researchers and drug development professionals to leverage computational techniques to answer the critical questions that arise when working with cyclopropyl acetic acid derivatives, transforming molecular design from a game of chance into a predictive science.

Section A: Understanding the Molecule Itself - Is It Stable? What Is Its 3D Shape?

Before a drug can interact with its target, it must first exist as a stable entity with a defined three-dimensional shape. For cyclopropyl acetic acid derivatives, two questions are paramount: What is the preferred 3D arrangement (conformation) of the acetic acid side chain relative to the cyclopropyl ring? And what are the underlying electronic properties that will dictate its future interactions?

The Primacy of Conformation: A DFT-Driven Approach

The orientation of the carboxylic acid group is not trivial; it determines which hydrogen bond donors and acceptors are presented to a potential protein target. The key dihedral angle to investigate is O=C-O-H, which defines the syn and anti conformers.[2] While the syn conformation is often perceived as more stable in the gas phase due to a potential intramolecular hydrogen bond, this preference can be modulated or even inverted by solvent effects.[2][3]

Density Functional Theory (DFT) is the workhorse for accurately calculating the potential energy surface of these conformations. A typical workflow involves a "torsional scan," where the dihedral angle of interest is systematically rotated, and the energy of the molecule is calculated at each step.

  • Initial Structure Generation: Build the 3D structure of the cyclopropyl acetic acid derivative using a molecular editor.

  • Geometry Optimization (Pre-scan): Perform an initial geometry optimization using a computationally inexpensive method (e.g., Hartree-Fock with a minimal basis set like 6-31G*) to obtain a reasonable starting structure.[2]

  • Torsional Scan Setup:

    • Select a robust DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for organic molecules, balancing accuracy with computational cost.[4]

    • Define the dihedral angle corresponding to the C-C bond between the cyclopropyl ring and the carboxylic acid as the scan coordinate.

    • Set the scan parameters: for example, from -180° to +180° in 15° increments.

  • Execution: Run the constrained optimization calculation. At each increment, the defined dihedral angle is held fixed while all other geometric parameters are allowed to relax to their energetic minimum.

  • Analysis: Plot the relative energy versus the dihedral angle. The minima on this plot represent the most stable conformers (e.g., gauche, anti-periplanar). The energy barriers between them indicate the flexibility of the molecule.

G cluster_prep 1. Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Analysis start Build 3D Structure opt1 Initial Geometry Optimization (e.g., HF/6-31G*) start->opt1 setup Define Torsional Scan: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311++G(d,p)) - Scan Coordinate & Range opt1->setup run Execute Constrained Optimization Scan setup->run plot Plot Energy vs. Dihedral Angle run->plot identify Identify Stable Conformers (Energy Minima) & Barriers plot->identify

Caption: Workflow for DFT Conformational Analysis.

Electronic Landscape: More Than Just an Alkyl Group

The cyclopropyl ring is electronically ambiguous. It acts as an inductive electron-withdrawing group due to the high s-character of its C-C bonds, while simultaneously behaving as a resonance electron-donating group when adjacent to an electron-deficient center.[5] This duality is critical. DFT calculations can precisely quantify this behavior by computing various electronic descriptors.

DescriptorSignificance for Drug DesignTypical DFT Calculation
Molecular Electrostatic Potential (MEP) Visualizes electron-rich (red) and electron-poor (blue) regions. Crucial for predicting non-covalent interactions like hydrogen bonding.Calculated from the optimized wave function at a specific isodensity surface.
HOMO/LUMO Energies The Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate regions of nucleophilicity and electrophilicity, respectively. The HOMO-LUMO gap is a proxy for chemical reactivity.[6]A standard output of any DFT geometry optimization or single-point energy calculation.
Natural Bond Orbital (NBO) Charges Provides a more chemically intuitive picture of atomic charges than simple Mulliken analysis, helping to parameterize molecular mechanics force fields for subsequent simulations.Requires a post-processing step after the primary DFT calculation.

Table 1. Key Electronic Descriptors from DFT and Their Relevance.

Section B: How Will It Behave? - Predicting Reactivity and Metabolic Fate

A molecule's intrinsic properties are only half the story. In a biological system, its stability and reactivity determine its fate. For cyclopropyl derivatives, the primary concern is the stability of the strained ring and its susceptibility to metabolism by enzymes like cytochrome P450 (CYP).

Metabolic Stability: The Cyclopropyl Shield

One of the main reasons for incorporating a cyclopropyl group is to enhance metabolic stability. The C-H bonds on a cyclopropyl ring have a higher bond dissociation energy compared to typical aliphatic C-H bonds, making them less susceptible to oxidative metabolism by CYP enzymes.[1][7] This "metabolic shielding" can increase a drug's half-life and reduce potential drug-drug interactions.[1]

However, this is not a universal rule. For instance, cyclopropylamines can undergo CYP-mediated oxidation to form reactive ring-opened intermediates, which can lead to toxicity.[1] While cyclopropyl acetic acid itself does not contain a labile amine, it is crucial to assess the metabolic stability of the entire molecule.

Computational tools can predict metabolic lability in several ways:

  • Metabolite Prediction Software: Programs can identify potential sites of metabolism based on databases of known metabolic transformations.

  • DFT Calculations: DFT can be used to calculate the bond dissociation energies of specific C-H bonds. Lower energies suggest sites more vulnerable to hydrogen atom abstraction by CYP enzymes.

  • Machine Learning Models: Online platforms and specialized software use models trained on large datasets of experimental metabolic stability data (e.g., half-life in liver microsomes) to predict the stability of new compounds.[8][9]

Section C: Will It Bind to the Target? - Simulating Protein-Ligand Interactions

The ultimate goal of a drug is to bind to its biological target. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[10][11]

Docking Cyclopropyl Acetic Acids: A Step-by-Step Protocol

The carboxylic acid moiety is a key pharmacophore, often forming critical salt-bridge or hydrogen-bond interactions with positively charged residues like Arginine or Lysine in the binding pocket.[12] A successful docking protocol must accurately model this.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states for amino acid residues, especially those in the active site.

  • Ligand Preparation:

    • Use the lowest energy conformer of the cyclopropyl acetic acid derivative identified from the DFT analysis (Section A).

    • Assign correct protonation states (the carboxylic acid will typically be deprotonated at physiological pH) and generate appropriate 3D coordinates.

  • Binding Site Definition:

    • Define the docking grid box around the known binding site of the protein. If the site is unknown, "blind docking" to the entire protein surface can be performed, though it is computationally more intensive.

  • Docking Execution:

    • Choose a suitable docking algorithm and scoring function (e.g., AutoDock Vina, GOLD, Glide).[10][13] The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site.

    • Each pose is assigned a "score" by the scoring function, which estimates the binding free energy. Lower scores typically indicate better binding affinity.[14]

  • Post-Docking Analysis:

    • Visually inspect the top-ranked poses. A plausible binding mode should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Analyze the specific interactions between the carboxylic acid group and protein residues. Does it form the expected salt bridge?

    • The cyclopropyl group often fits into small, hydrophobic pockets. Verify that its placement is sterically and electronically favorable.

G cluster_inputs 1. Inputs cluster_process 2. Docking Process cluster_outputs 3. Outputs & Analysis protein Prepared Protein (PDB Structure) grid Define Binding Site (Grid Box) protein->grid ligand Prepared Ligand (Lowest Energy Conformer) dock Execute Docking Algorithm (e.g., AutoDock Vina) ligand->dock grid->dock score Score & Rank Poses dock->score analysis Visual Inspection & Interaction Analysis score->analysis hypothesis Binding Hypothesis (Pose & Affinity) analysis->hypothesis

Caption: General Workflow for Molecular Docking.

Section D: How Can We Optimize It? - Building Predictive SAR Models

Once an initial hit is identified, the next step is to synthesize and test a series of analogs to improve potency and other properties. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes invaluable. QSAR models are mathematical equations that correlate the chemical features of a series of molecules with their biological activity.[15]

Developing a QSAR Model for Cyclopropyl Acetic Acid Analogs

The goal is to understand which properties (descriptors) are most influential for activity. For example, in a series of anti-inflammatory drugs, activity might be positively correlated with hydrophobicity but negatively correlated with steric bulk at a certain position.[12][16]

G cluster_data 1. Data Collection cluster_model 2. Model Building cluster_validate 3. Validation & Prediction structures Set of Analogs with Known Activity (e.g., IC50) descriptors Calculate Molecular Descriptors (e.g., LogP, MW, MEP) structures->descriptors split Split Data into Training and Test Sets descriptors->split regression Generate Model using Statistical Method (e.g., MLR) split->regression validate Validate Model with Test Set (Check r², q²) regression->validate predict Predict Activity of New, Unseen Compounds validate->predict

Caption: Logic Flow for QSAR Model Development.

A typical QSAR workflow involves:

  • Data Set Assembly: Gather a set of cyclopropyl acetic acid analogs with experimentally measured biological activity (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields from CoMFA).[17]

  • Model Generation: Use a statistical method, like Multiple Linear Regression (MLR), to build an equation that links a subset of these descriptors to the biological activity.[15]

  • Validation: The model's predictive power must be rigorously validated using both internal (e.g., cross-validation) and external (a test set of molecules not used in model building) methods.[15]

Descriptor TypeExampleRelevance to Cyclopropyl Acetic Acids
Constitutional Molecular Weight (MW), Number of Rotatable BondsBasic properties influencing size, flexibility, and ADME properties.
Electronic Dipole Moment, HOMO/LUMO energiesQuantifies polarity and reactivity, derived from DFT calculations.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Critical for membrane permeability and hydrophobic interactions in the binding pocket.
Steric/Topological Molar Refractivity, Molecular Surface AreaDescribes the size and shape of the molecule, which influences receptor fit.[16][18]

Table 2. Common QSAR Descriptors and Their Significance.

A validated QSAR model can then be used to predict the activity of virtual, not-yet-synthesized derivatives, allowing researchers to prioritize the most promising candidates and focus synthetic efforts where they are most likely to succeed.

Conclusion

The journey of a cyclopropyl acetic acid derivative from concept to clinic is fraught with challenges related to its unique structure and properties. A purely experimental approach is inefficient and costly. By integrating a suite of computational tools—from first-principles DFT calculations to empirical docking and statistical QSAR models—researchers can build a deep, multi-faceted understanding of their molecules. This computational paradigm allows for the rational design of compounds with optimized conformation, enhanced metabolic stability, and superior target affinity, ultimately accelerating the entire drug discovery and development pipeline.

References

  • Shanu-Wilson, J. (2021) Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Ahmad, M., et al. (2023) Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Al-Ostoot, F.H., et al. (2024) Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Pharmaceuticals. [Link]

  • Akimov, G. (2025) Theoretical conformational analysis of cyclopropanecarboxylic acid fluoride and cyclopropanecarboxylic acid chloride in lowest excited electronic states and investigation of possible torsion–inversion coupling. ResearchGate. [Link]

  • Borbunov, V., et al. (2016) Spectroscopic and Computational Study of Acetic Acid and Its Cyclic Dimer in the Near-Infrared Region. ResearchGate. [Link]

  • Datar, P.A. (2005) Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative QSAR Study. Chemical Reviews. [Link]

  • Gaspar, M., et al. (2019) Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. [Link]

  • Antypenko, O.M., et al. (2025) QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2-a][1][10][19]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Research Square. [Link]

  • Iyun, J.F., et al. (2021) Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Gaspar, M., et al. (2018) Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. ChemRxiv. [Link]

  • Zhang, Y., et al. (2024) High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning. PMC. [Link]

  • Słoczyńska, K., et al. (2018) MetStabOn—Online Platform for Metabolic Stability Predictions. PMC. [Link]

  • Guedes, I.A., et al. (2015) Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

  • Shukla, A., et al. (2014) QSAR and Docking Studies on Capsazepine Derivatives for Immunomodulatory and Anti-Inflammatory Activity. PLOS ONE. [Link]

  • Way2Drug (2023) Metabolic stability prediction. Way2Drug. [Link]

  • Wisniewski, S.R., et al. (2023) Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery. [Link]

  • Qucosa (2023) Technische Universität Dresden: Computational studies of electronic and thermal properties of low dimensional materials. Qucosa. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2014) QSAR and Docking Studies of Synthesized Diarylsulfonylurea Chalcone Hybrids as Anti- Inflammatory Agents. [Link]

  • Dalvie, D., et al. (2012) Metabolically Stable tert-Butyl Replacement. PMC. [Link]

  • Kennedy, C.R., et al. (2018) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. [Link]

  • Saikia, S., & Bordoloi, M. (2017) Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]

  • Sahu, N.K., et al. (2021) Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. [Link]

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Foundational

mass spectrometry fragmentation pathways for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation Pathways for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid Introduction In the landscape of drug discovery and development, the precise structural elucid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation Pathways for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical science. 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) presents a unique analytical challenge due to its composite structure, incorporating a carboxylic acid moiety, a strained cyclopropyl ring, and a methoxyphenyl group.[1] Understanding its behavior under mass spectrometric analysis is critical for its identification, metabolite profiling, and quality control.

This technical guide provides a detailed examination of the fragmentation pathways of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. By dissecting the molecule's fragmentation fingerprint, this document serves as an essential resource for researchers and analytical chemists, offering insights into the causal mechanisms that drive ion formation and providing robust protocols for its characterization.

Section 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte molecule, resulting in extensive and often complex fragmentation patterns. The resulting mass spectrum serves as a molecular fingerprint, rich with structural information. The fragmentation of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid in EI-MS is dictated by the relative stabilities of the potential fragment ions, governed by the molecule's distinct functional groups.

The primary fragmentation events initiate from the molecular ion (M•⁺) at m/z 206 and are driven by cleavages adjacent to the carboxylic acid, the phenyl ring, and the methoxy group.

Key Fragmentation Pathways under EI-MS:

  • Alpha-Cleavage at the Carboxylic Acid: The carboxylic acid group is a primary site for initial fragmentation.

    • Loss of a hydroxyl radical (•OH): A common pathway for carboxylic acids is the loss of •OH, leading to the formation of a stable acylium ion (m/z 189 ).[2][3]

    • Loss of the entire carboxyl group (•COOH): Cleavage of the bond between the acetic acid moiety and the cyclopropyl ring results in the loss of a •COOH radical, producing a prominent ion at m/z 161 .[3]

  • Cleavage of the Methoxyphenyl Moiety: The methoxy group on the phenyl ring directs several characteristic fragmentations.

    • Formation of the 4-methoxybenzyl Cation: The most significant fragmentation pathway involves the cleavage of the bond between the phenyl ring and the cyclopropyl group. This benzylic cleavage is highly favored due to the formation of the resonance-stabilized 4-methoxybenzyl cation at m/z 121 . This ion often represents the base peak in the spectrum.

    • Loss of a Methyl Radical (•CH₃): Fragmentation of the methoxy group itself can occur via the loss of a methyl radical from the molecular ion, yielding an ion at m/z 191 .[4]

    • Loss of Formaldehyde (CH₂O): The 4-methoxybenzyl cation (m/z 121 ) can undergo further fragmentation by losing a neutral formaldehyde molecule, a characteristic behavior of methoxy-substituted aromatic rings, to produce the tropylium cation (m/z 91 ).[5]

  • Sequential Fragmentations: Primary fragments can undergo subsequent neutral losses to form smaller ions.

    • The acylium ion at m/z 189 (from loss of •OH) can lose a molecule of carbon monoxide (CO) to yield the ion at m/z 161 .

The interplay of these pathways results in a characteristic mass spectrum that provides definitive structural confirmation.

EI_Fragmentation M [M]•+ m/z 206 C12H14O3 F189 [M-•OH]+ m/z 189 M->F189 - •OH (17 Da) F161 [M-•COOH]+ m/z 161 M->F161 - •COOH (45 Da) F121 [C8H9O]+ m/z 121 4-Methoxybenzyl Cation M->F121 - •C4H5O2 (85 Da) Benzylic Cleavage F191 [M-•CH3]+ m/z 191 M->F191 - •CH3 (15 Da) F189->F161 F91 [C7H7]+ m/z 91 Tropylium Cation F121->F91 - CH2O (30 Da)

Caption: Proposed EI-MS fragmentation pathway for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.
Summary of Key EI-MS Fragment Ions
m/zProposed Structure / Neutral LossRelative Importance
206[M]•⁺ (Molecular Ion)Parent ion, intensity may vary
191[M - •CH₃]⁺Characteristic loss from methoxy group
189[M - •OH]⁺ (Acylium ion)Common fragmentation for carboxylic acids
161[M - •COOH]⁺ or [M - •OH - CO]⁺Major fragment from loss of the entire acid function
121[C₈H₉O]⁺ (4-Methoxybenzyl cation)Highly stable, often the base peak
91[C₇H₇]⁺ (Tropylium cation)Result of rearrangement and loss from the m/z 121 ion

Section 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically generates intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[6] Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive ion mode, the molecule is readily protonated at the carboxylic acid group, forming the pseudomolecular ion [M+H]⁺ at m/z 207 . The fragmentation of this ion is primarily driven by the loss of small, stable neutral molecules.

  • Primary Fragmentation - Loss of Water: The most facile and dominant fragmentation pathway for the protonated molecule is the neutral loss of water (H₂O) to form an acylium ion at m/z 189 . This dehydration reaction is a hallmark of protonated carboxylic acids in the gas phase.[7]

  • Secondary Fragmentation - Loss of Carbon Monoxide: The resulting acylium ion (m/z 189 ) can be further fragmented with increased collision energy, leading to the loss of carbon monoxide (CO) to produce the ion at m/z 161 .

ESI_Pos_Fragmentation M_H [M+H]+ m/z 207 F189 [M+H - H2O]+ m/z 189 M_H->F189 - H2O (18 Da) F161 [M+H - H2O - CO]+ m/z 161 F189->F161 - CO (28 Da)

Caption: ESI(+) MS/MS fragmentation of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.
Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative ion mode, the carboxylic acid is easily deprotonated to form the carboxylate anion [M-H]⁻ at m/z 205 . The fragmentation of this anion is highly specific and diagnostically valuable.

  • Primary Fragmentation - Decarboxylation: The most prominent fragmentation pathway for the [M-H]⁻ ion is the neutral loss of carbon dioxide (CO₂). This decarboxylation event is characteristic of deprotonated carboxylic acids and results in a highly abundant fragment ion at m/z 161 .[8][9] This single, clean fragmentation is often sufficient for targeted quantitative analysis using Multiple Reaction Monitoring (MRM).

ESI_Neg_Fragmentation M_minus_H [M-H]- m/z 205 F161 [M-H - CO2]- m/z 161 M_minus_H->F161 - CO2 (44 Da)

Caption: ESI(-) MS/MS fragmentation of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.

Section 3: Experimental Protocols

To ensure the generation of reliable and reproducible mass spectra, adherence to a validated experimental protocol is paramount. The following sections detail standardized methodologies for both GC-EI-MS and LC-ESI-MS/MS analysis.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for qualitative analysis and structural confirmation, leveraging the detailed fragmentation fingerprint from electron ionization.

  • Sample Preparation & Derivatization:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., Methanol, Dichloromethane).

    • To enhance volatility and improve chromatographic peak shape, derivatize the carboxylic acid. A common method is silylation:

      • Evaporate 100 µL of the stock solution to dryness under a gentle stream of nitrogen.

      • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

      • Cap the vial and heat at 70°C for 30 minutes.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph (GC):

      • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Inlet Temperature: 250°C.

      • Injection Volume: 1 µL (Splitless mode).

      • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: m/z 40-450.

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode.

    • Identify the chromatographic peak corresponding to the derivatized analyte.

    • Extract the mass spectrum and subtract the background.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragments as detailed in Section 1. Note that the molecular weight will be increased by the mass of the silyl group minus one proton.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for sensitive quantification (e.g., in biological matrices) and confirmation of molecular weight.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Instrumentation (Typical Parameters):

    • Liquid Chromatograph (LC):

      • Column: Waters C18 BEH (100 mm x 2.1 mm, 1.7 µm) or equivalent.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometer (MS):

      • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

      • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

      • Source Temperature: 150°C.

      • Desolvation Gas Flow: 600 L/hr.

      • Collision Gas: Argon.

  • Data Acquisition and Analysis:

    • Full Scan (MS1): Acquire data from m/z 50-500 to confirm the presence of the [M+H]⁺ (m/z 207) or [M-H]⁻ (m/z 205) ions.

    • Tandem MS (MS/MS): Perform product ion scans by selecting the precursor ions (m/z 207 or 205) and ramping the collision energy (e.g., 10-40 eV) to observe the fragments detailed in Section 2.

    • MRM (for quantitation): Monitor the transitions: m/z 207 → 189 (positive mode) and m/z 205 → 161 (negative mode).

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Prepare Stock Solution (1 mg/mL) Dilute Dilute for LC-MS or Derivatize for GC-MS Prep->Dilute Inject Inject Sample into GC-MS or LC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI or ESI) Separate->Ionize Detect Mass Analysis (MS and MS/MS) Ionize->Detect Extract Extract Spectrum from Chromatogram Detect->Extract Identify Identify Molecular and Fragment Ions Extract->Identify Compare Compare with Predicted Pathways & Libraries Identify->Compare

Caption: General experimental workflow for the MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid is a predictable process governed by the fundamental principles of ion stability. Under high-energy EI, the molecule produces a rich fingerprint characterized by the highly stable 4-methoxybenzyl cation (m/z 121 ) and fragments arising from the carboxylic acid group. Under soft ESI conditions, the fragmentation is clean and highly diagnostic, dominated by the loss of water in positive mode (m/z 207 → 189 ) and the loss of carbon dioxide in negative mode (m/z 205 → 161 ). This comprehensive understanding of its fragmentation behavior enables researchers to confidently identify, characterize, and quantify this molecule across a wide range of applications, from metabolic studies to synthetic chemistry quality control.

References

  • Harrison, A. G. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. [Link][8][9]

  • University of Colorado, Boulder. Mass Spectrometry: Fragmentation. Organic Chemistry Lab Resources. [Link][2]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][3]

  • Ghosh, C. K., et al. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information (NCBI). [Link][6]

  • NIST. Anisole - Mass Spectrum. NIST WebBook, SRD 69. [Link][10]

  • Ben-Jaber, S., et al. The structure and fragmentation of protonated carboxylic acids in the gas phase. Journal of the American Chemical Society. [Link][7]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link][11]

  • Zahran, N. F., et al. Mass spectrometric study on the fragmentation of anisole. ETDEWEB. [Link][12]

  • Wang, Z., et al. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link][5]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

Title: Comprehensive Synthesis Protocol for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic Acid Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development Strategic Overview & Retrosynthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Synthesis Protocol for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic Acid Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development

Strategic Overview & Retrosynthetic Rationale

The target molecule, 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid , is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active agents, including analogs of Sibutramine and Venlafaxine.

Synthesizing cyclopropylacetic acid derivatives presents a unique challenge: the cyclopropane ring is highly strained and susceptible to ring-opening under harsh acidic or reductive conditions. While the Arndt-Eistert homologation is a classical approach to extend a carboxylic acid by one carbon, it relies on highly toxic and explosive diazomethane, rendering it unsuitable for scalable drug development.

To ensure a safe, scalable, and high-yielding process, this protocol employs a Reduction-Cyanation-Hydrolysis route. We begin with the phase-transfer catalyzed cyclopropanation of 4-methoxyphenylacetonitrile. The resulting nitrile is subjected to a tandem reduction to a primary alcohol, activated via mesylation, homologated with sodium cyanide, and finally hydrolyzed under high-temperature alkaline conditions to yield the target acetic acid derivative.

Reaction Pathway Visualization

SynthesisRoute SM 4-Methoxyphenylacetonitrile Step1 Step 1: Cyclopropanation (1,2-Dibromoethane, NaOH, TBAB) SM->Step1 Int1 1-(4-Methoxyphenyl) cyclopropanecarbonitrile Step1->Int1 Step2 Step 2: Tandem Reduction (DIBAL-H, then NaBH4) Int1->Step2 Int2 [1-(4-Methoxyphenyl) cyclopropyl]methanol Step2->Int2 Step3 Step 3: Mesylation (MsCl, Et3N, DCM) Int2->Step3 Int3 [1-(4-Methoxyphenyl)cyclopropyl] methyl methanesulfonate Step3->Int3 Step4 Step 4: Cyanation (NaCN, DMSO) Int3->Step4 Int4 2-[1-(4-Methoxyphenyl) cyclopropyl]acetonitrile Step4->Int4 Step5 Step 5: Alkaline Hydrolysis (KOH, Ethylene Glycol, Δ) Int4->Step5 Target 2-[1-(4-Methoxyphenyl) cyclopropyl]acetic acid Step5->Target

5-step synthetic workflow for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.

Step-by-Step Experimental Protocols

Step 1: Phase-Transfer Catalyzed Cyclopropanation

Mechanistic Rationale: Deprotonating the α -carbon of a nitrile requires a strong base. Using 50% aqueous NaOH creates a biphasic system where Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase[1]. The resulting carbanion undergoes a double SN​2 alkylation with 1,2-dibromoethane to close the cyclopropane ring[2].

  • Charge a round-bottom flask with 4-methoxyphenylacetonitrile (1.0 eq) and TBAB (0.05 eq) in toluene (5 volumes).

  • Add 50% w/w aqueous NaOH (5.0 eq) to the stirring mixture.

  • Heat the biphasic mixture to 60 °C. Add 1,2-dibromoethane (1.2 eq) dropwise over 1 hour to maintain thermal control.

  • Stir the reaction at 60 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with water, and extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 1-(4-methoxyphenyl)cyclopropanecarbonitrile as a pale yellow oil.

Step 2: Tandem Reduction to Primary Alcohol

Mechanistic Rationale: Direct reduction of a nitrile to an alcohol is notoriously harsh and can cleave the cyclopropane ring. By using DIBAL-H at -78 °C, the reduction is safely arrested at the iminium intermediate. Upon quenching, this hydrolyzes to the aldehyde, which is immediately reduced to the primary alcohol using NaBH4​ .

  • Dissolve 1-(4-methoxyphenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under nitrogen.

  • Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise. Stir for 2 hours at -78 °C.

  • Carefully quench the reaction at -78 °C by the dropwise addition of anhydrous methanol (2.0 eq), followed by NaBH4​ (1.5 eq).

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Workup: Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours at room temperature to break the aluminum emulsion. Extract with DCM (3x), dry over Na2​SO4​ , and concentrate to afford [1-(4-methoxyphenyl)cyclopropyl]methanol .

Step 3: Mesylation (Activation of the Alcohol)

Mechanistic Rationale: The neopentyl-like primary alcohol is sterically hindered. Mesyl chloride (MsCl) is less bulky than tosyl chloride, ensuring rapid, quantitative conversion into an excellent leaving group without requiring elevated temperatures.

  • Dissolve the crude [1-(4-methoxyphenyl)cyclopropyl]methanol (1.0 eq) in anhydrous DCM (10 volumes).

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0 °C for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Separate the layers and wash the organic phase with 1N HCl, followed by brine. Dry over Na2​SO4​ and concentrate to yield [1-(4-methoxyphenyl)cyclopropyl]methyl methanesulfonate . Use immediately in the next step.

Step 4: Nucleophilic Cyanation (Homologation)

Mechanistic Rationale: The SN​2 displacement of a sterically hindered mesylate requires a highly reactive nucleophile. Dimethyl sulfoxide (DMSO), a polar aprotic solvent, leaves the cyanide anion unsolvated and highly nucleophilic, driving the homologation to completion.

  • Dissolve the crude mesylate (1.0 eq) in anhydrous DMSO (8 volumes).

  • Add sodium cyanide (NaCN, 1.5 eq). Safety Note: Highly toxic; perform in a well-ventilated fume hood.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature and quench with a large volume of water. Extract with methyl tert-butyl ether (MTBE) (4x). Wash the combined organic layers thoroughly with water (3x) to remove residual DMSO, then wash with brine. Dry and concentrate to yield 2-[1-(4-methoxyphenyl)cyclopropyl]acetonitrile .

Step 5: Alkaline Hydrolysis to Target Acid

Mechanistic Rationale: Nitriles adjacent to a fully substituted cyclopropane ring are extremely sterically hindered and highly resistant to standard aqueous hydrolysis[3]. Utilizing ethylene glycol as a high-boiling solvent allows the reaction to reach temperatures (150 °C) sufficient to overcome the high activation energy required to form the carboxylate[4].

  • Suspend 2-[1-(4-methoxyphenyl)cyclopropyl]acetonitrile (1.0 eq) in ethylene glycol (10 volumes).

  • Add potassium hydroxide (KOH, 5.0 eq) and heat the mixture to 150 °C under a reflux condenser.

  • Stir for 16 hours. The evolution of ammonia gas will cease upon completion.

  • Workup: Cool the mixture to room temperature and dilute with water. Wash the aqueous layer with MTBE (2x) to remove any unreacted neutral impurities (discard the organic wash).

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using concentrated HCl.

  • Extract the precipitated product with ethyl acetate (3x). Wash the organics with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from heptane/ethyl acetate to yield pure 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid as a white crystalline solid.

Quantitative Data & Yield Summary

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Cyclopropanation1,2-Dibromoethane, 50% NaOH, TBAB60685
2 Tandem ReductionDIBAL-H; then NaBH4​ -78 to RT380
3 MesylationMsCl, Et3​N , DCM0295
4 CyanationNaCN, DMSO601288
5 Alkaline HydrolysisKOH, Ethylene Glycol1501675
Overall Linear Synthesis - - - ~42.6%

References

  • [1] Makosza, M., & Bialecka, E. Reactions of organic anions. LXXIII. Alkylation of phenylacetonitrile at the interface with aqueous sodium hydroxide. Tetrahedron Letters, 1977. ACS Publications. Available at:[Link]

  • [3] Organic Syntheses Procedure: Hydrolysis of Nitriles. Organic Syntheses. Available at:[Link]

  • [4] Theodorou, V., et al. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015. Available at:[Link]

Sources

Application

The Strategic Utility of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Value of a Strained Ring in Modern Drug Design In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of a Strained Ring in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs available to the drug designer, the cyclopropyl group has emerged as a uniquely powerful tool. Its inherent ring strain and distinct electronic character provide a means to rigidify flexible molecules, enhance metabolic stability, and modulate physicochemical properties, often leading to improved potency and a more desirable safety profile. This guide delves into the practical application of a key exemplar of this class: 2-[1- (4-Methoxyphenyl)cyclopropyl]acetic acid . We will explore its synthesis, key chemical transformations, and its role as a versatile building block in the construction of complex Active Pharmaceutical Ingredients (APIs). The strategic incorporation of this building block can be a critical step in the development of next-generation therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. Below is a summary of the key characteristics of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃Sigma-Aldrich[1]
Molecular Weight 206.24 g/mol Sigma-Aldrich[1]
Appearance White to off-white solid(Typical)
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.(General chemical knowledge)
InChI Key SPJVDEUQTCFVRM-UHFFFAOYSA-NSigma-Aldrich[1]
CAS Number 1225503-00-3BLDpharm[2]

Synthesis of the Building Block: A Step-by-Step Protocol

The efficient synthesis of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid is a critical first step in its utilization. The following protocol is based on established methods in the literature, providing a reliable pathway to this valuable intermediate.

Protocol 1: Synthesis of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

This protocol outlines a common synthetic route, which involves the formation of a cyclopropane ring followed by functional group manipulation.

Materials:

  • 4-Methoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (NaH)

  • Trimethylsulfoxonium iodide

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Step 1: Claisen Condensation. In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. To this suspension, add a solution of 4-methoxyacetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 2: Cyclopropanation. In a separate flask, prepare a solution of trimethylsulfoxonium iodide (1.5 eq) in anhydrous DMSO. Add sodium hydride (1.5 eq) portion-wise at room temperature and stir for 1 hour to generate the sulfonium ylide. Cool the ylide solution to 0 °C and add the product from Step 1 dropwise. Stir the reaction at room temperature for 8-12 hours.

  • Step 3: Hydrolysis. To the reaction mixture from Step 2, add a solution of sodium hydroxide (3.0 eq) in water and ethanol. Heat the mixture to reflux for 4-6 hours.

  • Step 4: Work-up and Purification. After cooling to room temperature, remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with concentrated HCl to a pH of ~2, resulting in the precipitation of the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.

Caption: Synthetic workflow for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.

Application in API Synthesis: A Case Study of an αvβ3 Integrin Inhibitor

The true value of a building block is demonstrated through its successful incorporation into a complex, biologically active molecule. A prime example is the synthesis of potent αvβ3 integrin inhibitors, which have therapeutic potential in oncology and other diseases.

The Role of the Cyclopropyl Moiety

In the design of these inhibitors, the 2-[1-(4-methoxyphenyl)cyclopropyl]acetic acid fragment serves as a rigid scaffold that mimics a crucial peptide turn. This conformational constraint enhances binding affinity to the target receptor. The methoxy group can be a handle for further functionalization or can be deprotected to reveal a phenol for subsequent coupling reactions.

Protocol 2: Amide Coupling and Deprotection

This protocol details the coupling of the building block with a key amine intermediate, a common transformation in API synthesis.

Materials:

  • 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

  • A suitable amine coupling partner (e.g., a substituted aniline or heterocyclic amine)

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Boron tribromide (BBr₃) for demethylation (if required)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Step 1: Amide Bond Formation. To a solution of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and the amine coupling partner (1.1 eq). Add TEA or DIPEA (2.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Step 2: Work-up. Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Purification. Purify the crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Step 4 (Optional): Demethylation. If the phenolic hydroxyl group is required, dissolve the purified amide in anhydrous DCM and cool to -78 °C. Add a solution of BBr₃ (1.5 eq) in DCM dropwise. Stir at -78 °C for 1 hour and then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Step 5: Final Work-up. Quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the final product by chromatography or recrystallization.

Caption: Reaction pathway for API synthesis using the building block.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the building block and its derivatives.

Technique Expected Data for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.2 ppm), the methylene protons of the acetic acid side chain (singlet or AB quartet, ~2.5 ppm), and the cyclopropyl protons (multiplets, ~0.8-1.5 ppm). The carboxylic acid proton will be a broad singlet at high chemical shift.
¹³C NMR Signals for the methoxy carbon (~55 ppm), aromatic carbons (including the ipso-carbon attached to the cyclopropyl ring and the oxygen-bearing carbon), the cyclopropyl carbons (at high field), the methylene carbon of the acetic acid side chain, and the carbonyl carbon of the carboxylic acid (~175-180 ppm).
Mass Spectrometry Expected [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight.
Infrared (IR) Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O stretches of the ether and carboxylic acid.

Conclusion: A Versatile Scaffold for Future Drug Discovery

2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid represents a valuable and versatile building block for the synthesis of complex APIs. Its rigid cyclopropyl core and modifiable aromatic ring provide a robust platform for creating molecules with enhanced pharmacological properties. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage the unique attributes of this compound in their quest for novel and effective therapeutics. The continued exploration of cyclopropyl-containing building blocks will undoubtedly pave the way for the next generation of innovative medicines.

References

  • NextSDS. rac-2-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]acetic acid. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • PubChemLite. Rac-2-[(1r,2s)-2-(4-methoxyphenyl)cyclopropyl]acetic acid. [Link]

  • PubChem. 2-Methoxyphenylacetic acid. [Link]

  • MDPI. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. [Link]

  • PubMed. Toxicity and neuropharmacology of cyclopiazonic acid. [Link]

  • Psychiatric Times. Pill Stimulates CNS Neurons' Regrowth. [Link]

  • ResearchGate. Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. [Link]

  • PMC. Acetic acid enhances the effect of photodynamic therapy in gastric cancer cells via the production of reactive oxygen species. [Link]

  • Der Pharma Chemica. Synthesis of Efavirenz by an innovative cost effective cyclisation process. [Link]

  • MDPI. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. [Link]

  • MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • Scholars Research Library. Multi-Step Synthesis in the Development of Antiviral Agents. [Link]

  • Frontiers. Common Cholinergic, Noradrenergic, and Serotonergic Drugs Do Not Block VNS-Mediated Plasticity. [Link]

  • IJIRT. Drugs Acting on the Central Nervous System: A Review. [Link]

Sources

Method

Application Note: Advanced Esterification and Amidation Strategies for 1-(4-Methoxyphenyl)cyclopropyl Acetic Acid

Introduction & Mechanistic Challenges The molecule 1-(4-methoxyphenyl)cyclopropyl acetic acid presents a unique challenge in synthetic organic chemistry and drug development. The presence of a cyclopropyl ring that is ge...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The molecule 1-(4-methoxyphenyl)cyclopropyl acetic acid presents a unique challenge in synthetic organic chemistry and drug development. The presence of a cyclopropyl ring that is geminally disubstituted with a 4-methoxyphenyl group creates a highly sterically congested, "neopentyl-like" environment around the adjacent acetic acid moiety.

The Causality of Steric Hindrance: During standard coupling reactions, the quaternary carbon of the cyclopropyl ring restricts the conformational flexibility of the acetic acid side chain. This steric bulk severely limits the trajectory of incoming nucleophiles (amines or alcohols) attempting to attack the carbonyl carbon. Consequently, traditional Fischer esterification or simple carbodiimide-mediated couplings (e.g., using DCC or EDC alone) often result in poor conversions. The O-acylisourea intermediate formed in these standard reactions undergoes nucleophilic attack so slowly that a competing intramolecular rearrangement dominates, leading to the formation of stable, unreactive N-acylurea byproducts ().

To successfully functionalize this molecule, researchers must employ strategies that either generate highly electrophilic intermediates to force the reaction or bypass the sterically hindered carbonyl carbon altogether.

Amidation Strategies: Overcoming the Steric Barrier

When synthesizing amides from 1-(4-methoxyphenyl)cyclopropyl acetic acid, the weak nucleophilicity of certain amines combined with the steric bulk of the acid requires aggressive activation.

  • Method A: Acyl Chloride Activation. Converting the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF creates an intermediate that is exceptionally electrophilic. This heightened reactivity lowers the activation energy required for the amine to attack, effectively overriding the steric barrier.

  • Method B: HATU/HOAt Coupling. For substrates that cannot tolerate harsh acyl chloride conditions, HATU is the premier choice. HATU generates an active O-At (7-azabenzotriazole) ester. The neighboring group participation of the nitrogen in the triazole ring accelerates aminolysis via a stabilized cyclic transition state, making it highly effective for hindered acids ().

Amidation_Workflow Start 1-(4-methoxyphenyl) cyclopropyl acetic acid Method1 Method A: Acyl Chloride (Oxalyl Chloride, DMF cat.) Start->Method1 Method2 Method B: HATU Coupling (HATU, DIPEA) Start->Method2 Int1 Acyl Chloride Intermediate (Highly Electrophilic) Method1->Int1 Int2 O-At Ester Intermediate (HOAt-based activation) Method2->Int2 Amine Addition of Amine (R-NH2) Int1->Amine Int2->Amine Product Target Amide Product Amine->Product

Workflow for the amidation of sterically hindered cyclopropyl acetic acids.

Protocol 1: Oxalyl Chloride-Mediated Amidation (Self-Validating)
  • Activation: Dissolve 1.0 eq of 1-(4-methoxyphenyl)cyclopropyl acetic acid in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Add 0.05 eq of anhydrous DMF. Cool the flask to 0 °C under an inert atmosphere (N₂/Ar).

  • Reagent Addition: Dropwise add 1.5 eq of oxalyl chloride.

    • Self-Validation Check: Observe immediate effervescence (release of CO and CO₂ gas). The activation is complete when gas evolution completely ceases (typically 1–2 hours at room temperature).

  • Concentration: Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and DCM.

    • Causality: Removing unreacted oxalyl chloride is critical. If left in the mixture, it will aggressively react with the incoming amine to form unwanted urea byproducts.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM. Cool to 0 °C. Dropwise add a solution containing 1.2 eq of the target amine and 2.5 eq of N,N-diisopropylethylamine (DIPEA) in DCM.

  • Workup: Stir for 2 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1 M HCl (to remove unreacted amine), dry over Na₂SO₄, and concentrate.

Esterification Strategies: Shifting the Electrophilic Center

Alcohols are generally weaker nucleophiles than amines, making the esterification of hindered acids notoriously difficult.

  • Method A: Steglich Esterification. This method uses EDC and DMAP. DMAP acts as a potent acyl transfer catalyst, attacking the O-acylisourea to form an acylpyridinium intermediate. This intermediate protrudes further from the steric bulk of the cyclopropyl ring, making it more accessible to the alcohol ().

  • Method B: Sₙ2 Carboxylate Alkylation. When esterifying with primary or secondary alkyl groups, the most efficient strategy is to convert the carboxylic acid to its carboxylate salt and react it with an alkyl halide.

    • Causality: This brilliant workaround shifts the electrophilic center from the sterically hindered carbonyl carbon to the completely unhindered carbon of the alkyl halide, bypassing the steric block entirely ().

Esterification_Workflow Start 1-(4-methoxyphenyl) cyclopropyl acetic acid Method1 Method A: Steglich (EDC, DMAP, R-OH) Start->Method1 Method2 Method B: SN2 Alkylation (K2CO3, R-X) Start->Method2 Int1 Acylpyridinium Intermediate (Overcomes Steric Bulk) Method1->Int1 Int2 Carboxylate Anion (Nucleophilic Center) Method2->Int2 Product Target Ester Product Int1->Product Alcohol Attack Int2->Product Electrophile (R-X) Attack

Esterification strategies: Steglich vs. SN2 carboxylate alkylation pathways.

Protocol 2: Sₙ2 Carboxylate Alkylation (Self-Validating)
  • Deprotonation: Dissolve 1.0 eq of the acid in anhydrous DMF (0.2 M). Add 1.5 eq of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The clear solution will transition into a cloudy suspension as the insoluble potassium carboxylate salt forms.

  • Alkylation: Add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide or methyl iodide). Heat the reaction to 50 °C.

    • Causality: Gentle heating accelerates the Sₙ2 displacement, driving the reaction to completion rapidly.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS.

    • Self-Validation Check: The reaction is complete when the baseline spot (free acid) completely disappears, typically within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with a large excess of water (at least 5x the volume of DMF) to dissolve the DMF and inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove trace DMF. Dry over MgSO₄ and concentrate.

Quantitative Data Summary

The following table summarizes the empirical performance of the discussed methodologies when applied to sterically hindered neopentyl-like systems.

TransformationMethodReagentsTypical Yield (%)Reaction Time (h)Key AdvantageLimitation
Amidation Acyl Chloride(COCl)₂, DMF, Amine, DIPEA85–952–4Overcomes extreme steric hindranceMoisture sensitive; harsh conditions
Amidation HATU CouplingHATU, DIPEA, Amine70–8512–24Mild conditions; tolerates sensitive groupsExpensive reagent; epimerization risk
Esterification SteglichEDC, DMAP, Alcohol60–8016–24Direct coupling; mild conditionsN-acylurea byproduct formation
Esterification Sₙ2 AlkylationK₂CO₃, Alkyl Halide, DMF85–984–8Bypasses carbonyl steric hindrance entirelyRequires reactive alkyl halides

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Organic Process Research & Development URL:[Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids Source: Journal of the American Chemical Society URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL:[Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: Macroscopic and Mechanistic Investigations Source: Angewandte Chemie International Edition URL:[Link]

Application

Application Note: Catalytic Cyclopropanation Techniques for Synthesizing Methoxyphenylacetic Acid Derivatives

Introduction & Strategic Overview Methoxyphenylacetic acids and their cyclopropanated derivatives (such as 1-(4-methoxyphenyl)cyclopropanecarboxylic acid) are highly privileged pharmacophores. They frequently serve as co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Methoxyphenylacetic acids and their cyclopropanated derivatives (such as 1-(4-methoxyphenyl)cyclopropanecarboxylic acid) are highly privileged pharmacophores. They frequently serve as core building blocks in PPAR modulators, antimicrobial agents, and early-stage drug discovery pipelines [1]. The rigid sp3 character of the cyclopropane ring locks the methoxyphenyl moiety in a defined spatial vector, dramatically altering the pharmacokinetic profile of the parent acetic acid.

This application note details two orthogonal, field-proven catalytic methodologies for synthesizing these critical building blocks:

  • Transition-Metal Catalyzed Carbenoid Transfer: Utilizing diazo(methoxyphenyl)acetates with Rhodium(II) catalysts for broad-scope cyclopropanation.

  • Asymmetric Michael-Initiated Ring Closure (MIRC): Utilizing α-methoxyphenylacetic acid as a nucleophilic substrate with chiral lithium amides for highly enantioselective cyclopropanation [2].

Mechanistic Insights & Causality (E-E-A-T)

Rhodium-Catalyzed Carbenoid Transfer

The decomposition of methyl 2-diazo-2-(4-methoxyphenyl)acetate by Rh2​(OAc)4​ generates a highly electrophilic rhodium carbenoid intermediate.

  • Causality of Catalyst Choice: Rh2​(OAc)4​ features a paddlewheel structure where bridging carboxylate ligands stabilize the highly reactive carbenoid while maintaining sufficient electrophilicity. The electrophilic carbon then undergoes a concerted, asynchronous [2+1] cycloaddition with an alkene substrate.

  • Self-Validation: The extrusion of nitrogen gas ( N2​ ) serves as a visual and volumetric indicator of carbenoid formation. If bubbling ceases prematurely, it indicates catalyst poisoning, diazo dimerization, or substrate depletion.

Asymmetric MIRC of α-Methoxyphenylacetic Acid

In the MIRC pathway, α-methoxyphenylacetic acid is deprotonated to form a nucleophilic enolate that attacks an α,β-unsaturated ester (Michael acceptor), followed by intramolecular displacement of a leaving group to close the cyclopropane ring [2].

  • Causality of Substrate Design: The incorporation of the α-methoxy group is not merely structural; the oxygen atom provides an essential coordination site for the chiral lithium amide. This secondary coordination rigidifies the lithium-aggregate transition state, leading to a dramatic increase in enantiomeric excess (ee) compared to unfunctionalized phenylacetic acids [2].

Workflow Visualization

G A Diazo(methoxyphenyl)acetate (Precursor) C Rhodium Carbenoid Intermediate A->C Catalyst binding B Rh2(OAc)4 Catalyst B->C E Concerted Cycloaddition [2+1] C->E Electrophilic attack G N2 Gas Release C->G Extrusion D Alkene Substrate D->E E->B Catalyst regeneration F Cyclopropanated Methoxyphenylacetate E->F Product formation

Figure 1: Catalytic cycle of Rhodium-mediated cyclopropanation using diazo(methoxyphenyl)acetates.

Quantitative Data Summary

The following table summarizes the catalytic efficiencies and stereochemical outcomes of different cyclopropanation techniques applied to methoxyphenylacetic acid derivatives.

MethodologySubstrate / PrecursorCatalyst / ReagentYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
Metal Carbenoid Transfer Methyl 2-diazo-2-(4-methoxyphenyl)acetate Rh2​(OAc)4​ (1 mol%)85 - 96%N/A (Racemic)*>10:1 (trans:cis)
Asymmetric MIRC α-Methoxyphenylacetic acidChiral Tetraamine (1TA) + n-BuLi61 - 90%85 - 93%>20:1
Asymmetric MIRC α-Methoxymethoxyphenylacetic acidChiral Tetraamine (1TA) + n-BuLi69%74%>20:1
Borane-Catalyzed 4-Methoxyphenyl diazoacetate B(C6​F5​)3​ (10 mol%)95%N/A>20:1

*Note: Enantioselective variants of the carbenoid transfer require chiral dirhodium catalysts (e.g., Rh2​(DOSP)4​ ). [3]

Experimental Protocols

Protocol A: Rhodium-Catalyzed Synthesis of Methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate

Self-Validating Principle: The reaction progress is continuously validated by nitrogen evolution. Post-reaction TLC must show the complete disappearance of the highly UV-active diazo starting material.

Materials:

  • Methyl 2-diazo-2-(4-methoxyphenyl)acetate (1.0 equiv, 5.0 mmol)

  • Alkene substrate (e.g., styrene or aliphatic alkene) (3.0 equiv, 15.0 mmol)

  • Rhodium(II) acetate dimer ( Rh2​(OAc)4​ ) (0.01 equiv, 1 mol%)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon.

  • Catalyst Loading: Add Rh2​(OAc)4​ (1 mol%) and the alkene substrate (15.0 mmol) to the flask. Dissolve in 15 mL of anhydrous DCM. Stir at room temperature.

    • Causality: The alkene is used in excess and placed in the flask before the diazo compound to suppress competitive diazo dimerization (formation of maleates/fumarates).

  • Diazo Addition: Dissolve the diazo(methoxyphenyl)acetate (5.0 mmol) in 10 mL of anhydrous DCM. Load this solution into a syringe pump.

  • Controlled Infusion: Add the diazo solution dropwise over 2 hours (0.08 mL/min).

    • Validation Check: Observe steady micro-bubbling ( N2​ evolution) upon each drop hitting the solution. If bubbling stops, pause the addition and check for catalyst deactivation.

  • Reaction Quench & Workup: Once addition is complete, stir for an additional 30 minutes. Verify completion via TLC (Hexane:EtOAc 9:1; loss of the distinct yellow diazo spot).

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the cyclopropanated methoxyphenylacetate.

Protocol B: Asymmetric MIRC of α-Methoxyphenylacetic Acid

Self-Validating Principle: The formation of the lithium aggregate is temperature-sensitive. The deep color change upon n-BuLi addition validates enolate formation, and chiral HPLC analysis of the final product validates the integrity of the chiral amine coordination.

Materials:

  • α-Methoxyphenylacetic acid (1.0 equiv, 0.50 mmol)

  • Chiral Tetraamine ligand ((R)-1TA) (1.03 equiv, 0.515 mmol)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (4.0 equiv, 2.0 mmol)

  • tert-Butyl (E)-4-bromocrotonate (Michael acceptor) (1.1 equiv, 0.55 mmol)

  • Anhydrous Tetrahydrofuran (THF) (4.0 mL)

Step-by-Step Procedure:

  • Aggregate Formation: In a flame-dried Schlenk tube under Argon, dissolve α-methoxyphenylacetic acid (0.50 mmol) and (R)-1TA (0.515 mmol) in 3.5 mL of anhydrous THF.

  • Deprotonation: Cool the solution to –78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.0 mmol) dropwise over 5 minutes.

    • Causality: 4.0 equivalents of n-BuLi are required: one to deprotonate the carboxylic acid, one for the alpha-carbon, and two to coordinate with the chiral tetraamine to form the active stereodirecting lithium aggregate [2].

  • Aging the Enolate: Stir the mixture at –78 °C for 30 minutes to ensure complete and uniform aggregate formation.

  • Electrophile Addition: Dissolve tert-Butyl (E)-4-bromocrotonate (0.55 mmol) in 0.5 mL of THF. Add this solution dropwise to the enolate mixture over 10 minutes.

  • Ring Closure: Maintain the reaction at –78 °C for 1 hour. The initial Michael addition is rapidly followed by intramolecular displacement of the bromide, closing the cyclopropane ring.

  • Quenching: Quench the reaction at –78 °C by adding 2 mL of saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature.

  • Extraction & Analysis: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over MgSO4​ and concentrate.

    • Validation Check: Convert a small aliquot of the crude acid to its methyl ester (using TMSCHN2​ ) and analyze via Chiral HPLC (e.g., Chiralcel AD-H) to confirm an ee of >90% [2].

References

  • Synthesis, Odour Characteristics, and Antimicrobial Activity of Optically Active Dodecen-4-olides and Their Cyclopropanated Derivatives. J-Stage.
  • UC Santa Barbara dissertation template. eScholarship.
  • B(C6F5)3-catalyzed cyclopropanation of 3-alkenyl-oxindoles with diazomethanes. RSC.
Method

Strategic Incorporation of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic Acid in Drug Discovery Pipelines

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the success rate of lead optimization. 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225503-00-3) is a highly sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success rate of lead optimization. 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225503-00-3) is a highly specialized, bifunctional building block designed for the synthesis of conformationally restricted screening libraries[1]. By integrating an acetic acid moiety, a cyclopropyl ring, and a 4-methoxyphenyl group into a single compact scaffold, this compound allows researchers to rapidly explore structure-activity relationships (SAR) while preemptively addressing common pharmacokinetic liabilities.

This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and validated experimental protocols for incorporating this building block into high-throughput drug discovery pipelines.

Mechanistic Rationale & Structural Causality

The utility of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid is rooted in the distinct physicochemical advantages imparted by its structural motifs. As an Application Scientist, it is critical to understand why this specific scaffold is chosen over simpler acyclic alternatives.

The "Cyclopropyl Effect"

The incorporation of a cyclopropyl ring is a proven strategy to overcome multiple roadblocks in drug discovery, including metabolic instability and off-target toxicity[2].

  • Conformational Restriction: The cyclopropyl ring locks the spatial orientation of the acetic acid side chain relative to the aromatic ring. This reduces the number of rotatable bonds, thereby lowering the entropic penalty upon target binding and frequently leading to enhanced receptor affinity[2].

  • Metabolic Stability: The enhanced π -character and shorter, stronger C-H bonds (relative to standard alkanes) increase the bond dissociation energy[2]. This makes the benzylic position significantly less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common point of failure in drug development[3].

The 4-Methoxyphenyl Motif

The 4-methoxyphenyl group provides a dual-purpose pharmacophore:

  • Target Engagement: The aromatic ring facilitates π−π stacking interactions within hydrophobic binding pockets, while the methoxy oxygen serves as a directional hydrogen-bond acceptor.

  • Synthetic Versatility: The methoxy group can be selectively demethylated late in the synthesis to unmask a phenol, providing a synthetic handle for attaching bulky solubilizing groups or PROTAC linkers.

RDD_Logic Compound 2-[1-(4-Methoxyphenyl) cyclopropyl]acetic acid Cyclopropyl Cyclopropyl Ring Compound->Cyclopropyl Methoxy 4-Methoxyphenyl Compound->Methoxy Acetic Acetic Acid Compound->Acetic ConfRest Conformational Restriction Cyclopropyl->ConfRest Reduces rotatable bonds MetStab Metabolic Stability Cyclopropyl->MetStab High C-H bond energy TargetEng Target Engagement (Pi-Pi, H-Bond) Methoxy->TargetEng Lipophilicity & Electronics LibraryDiv Library Diversity (Amides/Esters) Acetic->LibraryDiv Synthetic handle

Structural deconstruction and pharmacological causality of the building block.

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting the Rule-of-Five (Ro5) compliance of the final synthesized library. The data below summarizes the key metrics of the starting material.

Table 1: Physicochemical Properties of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

PropertyValuePharmacological Implication
CAS Number 1225503-00-3[1]Unique identifier for procurement and inventory.
Molecular Formula C12H14O3[4]Baseline atomic composition.
Molecular Weight 206.24 g/mol [4]Low MW ensures final coupled products remain <500 Da.
H-Bond Donors (HBD) 1 (Carboxylic OH)Consumed during amide coupling; improves permeability.
H-Bond Acceptors (HBA) 3 (Methoxy O, Carboxyl O's)Provides multiple interaction vectors for target binding.
Rotatable Bonds 3Highly restricted compared to acyclic analogs, enhancing affinity[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating internal quality control steps to ensure reproducibility in high-throughput environments.

Protocol A: High-Throughput Amide Coupling (Library Generation)

Causality & Rationale: Amide bond formation is the most critical reaction in library synthesis[5]. However, the quaternary carbon of the cyclopropyl ring introduces significant steric hindrance adjacent to the acetic acid side chain. Standard coupling reagents (e.g., DCC or EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, we utilize HATU , a highly reactive uronium-based coupling reagent, which rapidly forms an active OAt ester to drive the reaction to completion even in sterically demanding environments.

Materials:

  • 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (0.1 M in anhydrous DMF)

  • Library Amines (0.12 M in anhydrous DMF)

  • HATU (0.11 M in anhydrous DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Activation: To a reaction vial, add 1.0 equivalent (eq) of the acid solution and 1.1 eq of the HATU solution.

  • Base Addition: Add 3.0 eq of DIPEA. Agitate the mixture at room temperature (RT) for 15 minutes to ensure complete formation of the active ester intermediate.

  • Coupling: Dispense 1.2 eq of the target amine into the activated mixture.

  • Incubation: Seal the vial and shake at RT for 4–6 hours. Self-Validation: Monitor a control well via LC-MS at t=2h to confirm >80% conversion.

  • Quenching & Purification: Quench the reaction with 5% aqueous NaHCO3​ . Extract with ethyl acetate, concentrate under vacuum, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • QC Release: Analyze purified fractions via LC-MS. Only advance compounds with >95% purity and correct m/z to biological screening.

HTS_Workflow Start Acid Activation (HATU, DIPEA, DMF) Amine Amine Addition (Library Array) Start->Amine React Coupling Reaction (RT, 4-6 hours) Amine->React Purify High-Throughput Purification (Prep-HPLC) React->Purify QC LC-MS QC (Purity >95%) Purify->QC Screen In Vitro Biological Screening QC->Screen Validated Hits

High-throughput amide coupling workflow for screening library generation.

Protocol B: Late-Stage Demethylation (Phenol Unmasking)

Causality & Rationale: Once a lead compound is identified from the amide library, medicinal chemists frequently need to optimize its physicochemical properties or attach a linker. The methoxy group acts as a stable protecting group during initial library synthesis. Using Boron Tribromide ( BBr3​ ), a strong Lewis acid, we can selectively cleave the aryl methyl ether without disrupting the newly formed amide bond or the cyclopropyl ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified amide intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.05 M. Purge the reaction flask with Argon and cool to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr3​ (1.0 M in DCM, 3.0 eq) dropwise over 10 minutes to prevent localized exothermic degradation.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching (Critical Step): Re-cool the flask to 0°C. Carefully quench the excess BBr3​ by the dropwise addition of methanol, followed by water. Caution: Highly exothermic with the release of HBr gas.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Validation: Confirm the loss of the methyl singlet (~3.8 ppm) via 1H -NMR and verify the mass shift (-14 Da) via LC-MS.

Conclusion

The integration of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid into drug discovery pipelines provides a distinct strategic advantage. By leveraging the conformational restriction and metabolic stability of the cyclopropyl fragment alongside robust, high-yielding synthetic protocols, development teams can rapidly generate high-quality, biologically active chemical space.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved March 18, 2026, from [Link]

Sources

Application

Application Note &amp; Protocols: Chromatographic Purification of Cyclopropyl Acetic Acid Intermediates

Introduction: The Significance of the Cyclopropyl Moiety The cyclopropyl ring, a three-membered carbocycle, is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates often imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl ring, a three-membered carbocycle, is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates often imparts favorable pharmacological properties, including metabolic stability, enhanced potency, and improved membrane permeability. Chiral cyclopropane rings are particularly valuable pharmacophores found in numerous pharmaceuticals and bioactive natural products[1]. Cyclopropyl acetic acid and its derivatives are key building blocks in the synthesis of these complex molecules, such as the antiretroviral drug Nevirapine and the antibiotic Moxifloxacin[2].

The inherent ring strain of cyclopropane (approximately 27.6 kcal/mol) results from compressed C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons[3]. This strain endows the ring with unique electronic properties, behaving in some contexts like a carbon-carbon double bond[4]. While this reactivity is beneficial for synthesis, it also presents a stability challenge. The purification of cyclopropyl intermediates is therefore a critical step that demands carefully optimized chromatographic methods to ensure high purity and isomeric integrity while preventing potential ring-opening or rearrangement.[5][6].

This guide provides a comprehensive overview of field-proven chromatographic techniques for the purification of cyclopropyl acetic acid intermediates, designed for researchers, chemists, and drug development professionals. We will explore the causality behind methodological choices, from initial crude cleanup by flash chromatography to high-resolution preparative HPLC and chiral separations.

Foundational Principles: Selecting the Right Chromatographic Strategy

The optimal purification strategy is dictated by the specific properties of the target intermediate and the purity requirements of the subsequent synthetic step. Key considerations include the analyte's polarity, the presence of stereoisomers (enantiomers or diastereomers), and the scale of the purification.

Understanding Analyte-Stationary Phase Interactions

The choice of stationary phase is the most critical parameter in developing a separation method[7].

  • Reversed-Phase (RP) Chromatography: This is the most common mode, utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol)[8][9]. It is ideal for purifying moderately polar to non-polar cyclopropyl intermediates. For acidic compounds like cyclopropyl acetic acid, suppressing ionization by adding a mobile phase modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is crucial for achieving sharp, symmetrical peaks[10].

  • Normal-Phase (NP) Chromatography: This mode uses a polar stationary phase (e.g., silica, alumina, or cyano-bonded silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). NP-HPLC is highly effective for separating structural isomers and compounds with polar functional groups that are too strongly retained in RP systems[11].

  • Chiral Stationary Phases (CSPs): When the target intermediate is chiral, a CSP is required to resolve the enantiomers[12]. These phases are designed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times[13]. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and versatile for this purpose.

The following diagram illustrates a decision-making workflow for selecting an appropriate chromatographic mode.

Chromatographic_Selection_Workflow cluster_input Input cluster_decision Decision Points Crude Crude Cyclopropyl Intermediate Purity Required Purity? Crude->Purity IsChiral Is the Intermediate Chiral? Polarity Analyte Polarity? IsChiral->Polarity Yes Prep_HPLC Preparative HPLC (RP or NP) IsChiral->Prep_HPLC No Purity->IsChiral >95% Flash Flash Chromatography (Silica) Purity->Flash <95% (Crude Cleanup) Chiral_SFC Chiral SFC Polarity->Chiral_SFC Low-Moderate Chiral_HPLC Chiral HPLC Polarity->Chiral_HPLC Moderate-High

Caption: Decision workflow for selecting a purification technique.

Achiral Purification Protocols

For non-chiral intermediates or racemic mixtures, the primary goal is to remove synthetic byproducts and unreacted starting materials.

Protocol: Crude Purification by Automated Flash Chromatography

Objective: To perform an initial cleanup of a crude reaction mixture (>500 mg) to achieve >90% purity, removing highly polar or non-polar impurities prior to a final polishing step.

Causality: Flash chromatography is a rapid, cost-effective normal-phase technique for purifying gram-to-multigram quantities of material[14][15]. It uses larger particle-size silica gel compared to HPLC, allowing for higher flow rates at lower pressures. The choice of an ethyl acetate/hexane gradient is standard for compounds of intermediate polarity.

Methodology:

  • Sample Preparation: Dissolve 1.0 g of the crude cyclopropyl acetic acid derivative in a minimal volume of dichloromethane (DCM) or the reaction solvent. Add 2-3 g of silica gel and evaporate the solvent to create a dry-loaded sample. This prevents solvent effects that can degrade resolution.

  • Column and Solvents:

    • Stationary Phase: Pre-packed silica gel column (e.g., 40 g silica for a 1 g sample).

    • Mobile Phase A: n-Hexane.

    • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Chromatographic Conditions:

    • Flow Rate: 40 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient Program:

      • 0-2 min: 5% B (hold)

      • 2-15 min: 5% to 60% B (linear gradient)

      • 15-18 min: 60% B (hold)

      • 18-20 min: 60% to 100% B (wash)

  • Fraction Collection: Collect fractions based on UV absorbance peaks.

  • Post-Purification QC: Analyze the collected fractions using analytical Thin Layer Chromatography (TLC) or HPLC to confirm purity and pool the appropriate fractions. Evaporate the solvent under reduced pressure.

Protocol: High-Purity Purification by Preparative Reversed-Phase HPLC

Objective: To purify a cyclopropyl acetic acid intermediate to >99% purity on a 50-200 mg scale.

Causality: Preparative HPLC is the method of choice for achieving high purity on a moderate scale[16][17]. A C18 column provides excellent retention for many organic molecules. The method starts with an analytical-scale run to determine optimal conditions, which are then scaled up. This systematic approach minimizes solvent usage and maximizes throughput on the preparative scale[18].

Step 1: Analytical Method Development

  • System: Analytical HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Scouting Gradient: Run a fast linear gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of the target compound.

  • Optimization: Adjust the gradient based on the scouting run to achieve a resolution (Rs) > 1.5 between the target peak and the nearest impurity.

Step 2: Scale-Up and Preparative Run

  • System: Preparative HPLC with UV detector and fraction collector.

  • Column: C18, 21.2 x 150 mm, 5 µm particle size.

  • Scale-Up Calculation:

    • The flow rate is scaled based on the column cross-sectional area:

      • New Flow Rate = Old Flow Rate × (New Diameter / Old Diameter)²

      • Example: 1.0 mL/min × (21.2 / 4.6)² ≈ 21.2 mL/min

  • Sample Loading: Dissolve the semi-purified material in the initial mobile phase composition at the highest possible concentration without precipitation. A typical loading for this column size is 50-200 mg.

  • Run and Collect: Execute the scaled-up gradient method and collect fractions corresponding to the target peak.

  • Post-Purification QC: Analyze the purified fractions by analytical HPLC to confirm purity >99%. Pool pure fractions and remove the solvent via lyophilization or rotary evaporation.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Vol. 5-10 µL1-5 mL
Typical Load < 1 mg50 - 200 mg
Objective Method DevelopmentIsolation & Purification

Chiral Purification: Resolving Enantiomers

The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can have distinct pharmacological and toxicological profiles[18].

Protocol: Enantioselective Separation by Supercritical Fluid Chromatography (SFC)

Objective: To resolve a racemic cyclopropyl intermediate with high efficiency and throughput.

Causality: SFC is a powerful normal-phase technique that uses supercritical CO₂ as the primary mobile phase[19]. The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and higher efficiency compared to HPLC[20][21]. It is particularly effective for chiral separations on polysaccharide-based CSPs and is considered a "green" alternative due to reduced organic solvent consumption[21][22].

Methodology:

  • System: Analytical or Preparative SFC system.

  • Column: Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol or Ethanol.

  • Screening Conditions:

    • Temperature: 40 °C.

    • Back Pressure: 150 bar.

    • Flow Rate: 3.0 mL/min.

    • Screening Method: Run a series of isocratic methods, varying the co-solvent percentage (e.g., 5%, 10%, 15%, 20% Methanol) to find the optimal selectivity.

  • Optimization: Once baseline separation is achieved, the method can be optimized for speed by increasing the flow rate or scaled to a preparative column for isolation.

  • Data Analysis: Determine the enantiomeric excess (% ee) from the peak areas of the two enantiomers. Successful chiral separations of cyclopropane derivatives have been reported using both SFC and chiral HPLC[1][23].

SFC_Workflow A Racemic Mixture (Dissolved in Co-solvent) B Inject onto SFC System A->B C Column Screening (e.g., Chiralpak IA, IB, IC) B->C D Co-solvent Screening (Methanol, Ethanol, IPA) C->D E Separation Achieved? D->E F Optimize Method (Flow, Gradient) E->F Yes I Try Alternative CSPs or Additives E->I No G Scale-up to Preparative SFC F->G H Isolated Enantiomers G->H I->C

Caption: General workflow for chiral method development using SFC.

Conclusion

The successful purification of cyclopropyl acetic acid intermediates is a cornerstone of many pharmaceutical synthesis campaigns. The selection of the appropriate chromatographic technique—from high-capacity flash chromatography for initial cleanup to high-resolution preparative HPLC and highly efficient chiral SFC—is paramount. By understanding the underlying chemical principles and adopting a systematic, validating approach to method development, researchers can reliably obtain these valuable building blocks with the high purity and isomeric integrity required for drug discovery and development.

References

  • Title: 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: What is Supercritical Fluid Chromatography Source: Teledyne LABS URL: [Link]

  • Title: A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives Source: ResearchGate URL: [Link]

  • Title: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 Source: KU ScholarWorks URL: [Link]

  • Title: Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid Source: PMC - NIH URL: [Link]

  • Title: Application Compendium Solutions for Preparative HPLC Source: Agilent URL: [Link]

  • Title: Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation Source: ResearchGate URL: [Link]

  • Title: What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Basic methodology for method development in preparative HPLC Source: Kromasil URL: [Link]

  • Title: Supercritical Fluid Chromatography (SFC) Columns Source: Phenomenex URL: [Link]

  • Title: Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances Source: PMC - NIH URL: [Link]

  • Title: METHOD DEVELOPMENT ON HPLC Source: Maharana Pratap P.G. College Hardoi URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]

  • Title: STUDIES ON THE REARRANGEMENT IN THE BIOSYNTHESIS OF SOME BISLACTONE ANTIBIOTICS Source: University of Glasgow URL: [Link]

  • Title: Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors Source: MDPI URL: [Link]

  • Title: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale Source: Organic Process Research & Development URL: [Link]

  • Title: Mobile and Stationary Phases in Chromatography Explained Source: Pharma Now URL: [Link]

  • Title: Principles in preparative HPLC Source: University of Warwick URL: [Link]

  • Title: Different Types of Stationary Phases in Liquid Chromatography Source: Veeprho URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans Source: Arkivoc URL: [Link]

  • Title: Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis Source: MDPI URL: [Link]

  • Title: Supercritical fluid chromatography Source: Wikipedia URL: [Link]

  • Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: TLC Fundamentals – Stationary & mobile phase choice (part 4) Source: Interchim – Blog URL: [Link]

Sources

Method

Process Engineering Guide: Kilogram-Scale Synthesis of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

Introduction & Process Rationale The compound 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225503-00-3) is a highly valued building block in the development of conformationally restricted therapeutics, particular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Process Rationale

The compound 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225503-00-3) is a highly valued building block in the development of conformationally restricted therapeutics, particularly in CNS and cardiovascular drug discovery. Transitioning the synthesis of this cyclopropyl-aryl intermediate from a medicinal chemistry laboratory to a pilot-plant environment requires rigorous process engineering to ensure safety, high atom economy, and reproducible yields.

Traditional bench-scale homologation of carboxylic acids often relies on the Arndt-Eistert reaction, which utilizes diazomethane—a highly explosive and toxic reagent strictly prohibited in large-scale manufacturing. To circumvent this, we have engineered a robust, four-step homologation sequence starting from the commercially available 1-(4-methoxyphenyl)cyclopropanecarboxylic acid. This route leverages in-situ borane reduction, solvent-minimized chlorination, and a highly efficient phase-transfer catalyzed (PTC) cyanation.

Mechanistic Causality & Safety Engineering

Safe Carboxylic Acid Reduction (Avoiding LAH)

Lithium aluminum hydride (LAH) is the standard bench reagent for reducing carboxylic acids to alcohols. However, on a multi-kilogram scale, LAH poses severe pyrophoric hazards and generates intractable aluminum salt emulsions during aqueous workup. Instead, this protocol utilizes the NaBH₄/I₂ system . Mechanistically, the slow addition of iodine to sodium borohydride in THF generates borane ( B2​H6​ ) in situ, alongside sodium iodide and hydrogen gas. Borane is highly electrophilic and rapidly coordinates to the carbonyl oxygen, driving the reduction safely and cleanly.

Critical Scale-Up Insight: As demonstrated by [1], conducting NaBH₄/I₂ reductions in standard 316L stainless steel reactors can lead to iodine-induced corrosion. This leaches nickel into the reaction matrix, which reacts with NaBH₄ to form Nickel Boride ( Ni2​B ). Ni2​B acts as a potent catalyst for unwanted side reactions (e.g., over-reduction or dimerization). Therefore, this step strictly mandates the use of a Glass-Lined Reactor (GLR).

Phase-Transfer Catalyzed (PTC) Cyanation

Standard cyanation of alkyl halides requires toxic, high-boiling polar aprotic solvents like DMF or DMSO to solubilize both the organic substrate and the inorganic cyanide salt. Removing these solvents at scale is energy-intensive and environmentally detrimental. By employing Phase-Transfer Catalysis (PTC) with tetrabutylammonium bromide (TBAB) in a biphasic Toluene/Water system, we eliminate the need for DMF. The lipophilic tetrabutylammonium cation pairs with the cyanide anion, transporting it across the phase boundary into the toluene layer. In the non-polar organic phase, the "naked" cyanide anion is poorly solvated and exhibits vastly enhanced nucleophilicity, driving the SN​2 displacement of the neopentyl-like cyclopropyl chloride to completion [2].

Synthetic Workflow Visualization

G SM 1-(4-Methoxyphenyl) cyclopropanecarboxylic acid Step1 Step 1: Reduction NaBH4, I2, THF (Glass-Lined Reactor) SM->Step1 Int1 (1-(4-Methoxyphenyl) cyclopropyl)methanol Step1->Int1 Step2 Step 2: Chlorination SOCl2, Toluene, cat. DMF Int1->Step2 Int2 1-(Chloromethyl)-1- (4-methoxyphenyl)cyclopropane Step2->Int2 Step3 Step 3: PTC Cyanation NaCN, TBAB, Toluene/H2O Int2->Step3 Int3 2-(1-(4-Methoxyphenyl) cyclopropyl)acetonitrile Step3->Int3 Step4 Step 4: Hydrolysis NaOH, EtOH/H2O, then HCl Int3->Step4 Product 2-[1-(4-Methoxyphenyl) cyclopropyl]acetic acid Step4->Product

Figure 1: Four-step scalable synthetic workflow for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.

Quantitative Process Data Summary

StepChemical TransformationYield (%)Purity (IPC)Critical Process Parameters (CPPs)
1 Carboxylic Acid → Alcohol92%>98.5% (HPLC) T<25∘C during I2​ addition; GLR mandatory
2 Alcohol → Alkyl Chloride95%>97.0% (GC)Catalytic DMF; Azeotropic distillation of SOCl2​
3 Alkyl Chloride → Nitrile88%>98.0% (GC)Biphasic vigorous stirring (>300 rpm); TBAB cat.
4 Nitrile → Acetic Acid (API Int.)91%>99.5% (HPLC)Reflux time (12 h); pH<2 during precipitation
Overall Net Process Efficiency ~70% >99.0% Highly scalable, chromatography-free isolation

Step-by-Step Self-Validating Protocols

Step 1: Synthesis of (1-(4-Methoxyphenyl)cyclopropyl)methanol
  • Preparation: Purge a 50 L Glass-Lined Reactor (GLR) with N2​ . Charge with THF (15 L) and NaBH4​ (1.2 equiv).

  • Substrate Addition: Add 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (1.0 kg, 5.2 mol) in portions at 20∘C .

  • Iodine Addition: Dissolve I2​ (0.6 equiv) in THF (5 L). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 25∘C to control the exothermic generation of borane and H2​ gas [3].

  • Reaction: Heat the mixture to reflux ( 65∘C ) for 4 hours.

  • Self-Validation & IPC: The reaction is visually validated when the dark iodine color completely dissipates into a milky white suspension, and H2​ bubbling ceases. IPC: HPLC must show < 1.0% unreacted starting material.

  • Workup: Cool to 0∘C . Carefully quench with 3M HCl until gas evolution stops. Extract with MTBE (2 x 10 L). Wash the organic layer with 10% Na2​S2​O3​ and brine. Concentrate under vacuum to yield the alcohol as a pale oil.

Step 2: Synthesis of 1-(Chloromethyl)-1-(4-methoxyphenyl)cyclopropane
  • Preparation: In a clean reactor, dissolve the intermediate alcohol (~920 g) in Toluene (10 L). Add DMF (10 mL, catalytic).

  • Chlorination: Cool the mixture to 5∘C . Add Thionyl Chloride ( SOCl2​ , 1.5 equiv) dropwise over 1 hour.

  • Reaction: Gradually warm the reactor to 60∘C and stir for 3 hours.

  • Self-Validation & IPC: The reaction progress is validated by monitoring the off-gassing of SO2​ and HCl through a caustic scrubber. Cessation of acidic off-gassing indicates completion. IPC: GC-FID must show < 1.0% residual alcohol.

  • Workup: Perform an azeotropic distillation under reduced pressure at 50∘C to remove Toluene and unreacted SOCl2​ . Add fresh Toluene (5 L) and concentrate again to ensure complete removal of acidic volatiles. The resulting crude chloride in residual toluene is used directly in Step 3.

Step 3: Synthesis of 2-(1-(4-Methoxyphenyl)cyclopropyl)acetonitrile
  • Preparation: To the toluene solution of the alkyl chloride from Step 2, add fresh Toluene to reach a total volume of 10 L.

  • PTC Setup: Add Tetrabutylammonium bromide (TBAB, 0.05 equiv). In a separate vessel, dissolve NaCN (1.5 equiv) in Water (5 L).

  • Reaction: Add the aqueous NaCN solution to the reactor. Heat the biphasic mixture to 80∘C with vigorous agitation (minimum 300 rpm to maximize interfacial surface area). Stir for 16 hours.

  • Self-Validation & IPC: Stop the agitator; the mixture must rapidly separate into two distinct, clear phases without emulsion. IPC: GC-FID must show < 0.5% alkyl chloride.

  • Workup: Cool to room temperature. Separate the aqueous layer and treat it with bleach (sodium hypochlorite) to destroy residual cyanide before disposal. Wash the organic layer with water (2 x 5 L) and brine. Concentrate under vacuum to afford the nitrile intermediate.

Step 4: Synthesis of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid
  • Preparation: Dissolve the crude nitrile (~800 g) in Ethanol (8 L) in a reactor equipped with a reflux condenser.

  • Hydrolysis: Add 20% aqueous NaOH (5 L). Heat the mixture to reflux ( 85∘C ) for 12-16 hours.

  • Self-Validation & IPC: Hold a piece of wet universal indicator paper at the condenser vent. The reaction initially releases ammonia gas ( NH3​ ) as the nitrile hydrolyzes through the primary amide to the carboxylate. The reaction is complete when the paper no longer turns blue (cessation of NH3​ evolution). IPC: HPLC must show < 0.5% nitrile.

  • Workup: Distill off the ethanol under reduced pressure. Dilute the remaining aqueous layer with Water (5 L) and wash with MTBE (3 L) to remove neutral impurities.

  • Isolation: Cool the aqueous layer to 5∘C . Slowly acidify with 6M HCl to pH<2 . The product will precipitate as a white to off-white solid. Filter the slurry, wash the filter cake with cold water, and dry in a vacuum oven at 45∘C to constant weight.

References

  • Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate of Mirabegron Organic Process Research & Development, 2020. URL:[Link]

  • An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine Organic Process Research & Development, 2017. URL:[Link]

  • Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine The Journal of Organic Chemistry, 1991. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid. Moving beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid. Moving beyond a simple procedural outline, this document delves into the rationale behind solvent selection, offers detailed troubleshooting for common experimental hurdles, and provides a framework for logical process optimization.

Understanding the Molecule: Key Physicochemical Characteristics

2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid is a carboxylic acid containing a substituted aromatic ring and a cyclopropyl group.[1] Its purification by recrystallization is governed by its polarity, hydrogen bonding capability, and the rigidity of the cyclopropyl moiety. The methoxy group on the phenyl ring and the carboxylic acid group are key features influencing its solubility in various solvents. Aromatic carboxylic acids are generally insoluble in water but show increased solubility in organic solvents, a trend that is influenced by the presence of other functional groups.[2]

Part 1: Strategic Solvent Selection

The cornerstone of a successful recrystallization is the selection of an appropriate solvent system. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[3] The "like dissolves like" principle serves as a useful starting point, suggesting that solvents with moderate polarity will be most effective for this molecule.

Single Solvent Systems: A Primary Screening Approach

A systematic screening of solvents with varying polarities is the first step in identifying a suitable recrystallization medium. The following table provides a list of candidate solvents and their relevant properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Inclusion
Water10080.1Poor solvent for the compound at low temperatures, but potential for mixed solvent systems.
Ethanol7824.5Good general-purpose solvent for moderately polar compounds.
Isopropanol8219.9Similar to ethanol, offers a slightly different solubility profile.
Acetone5620.7A more polar aprotic solvent, can be effective for a range of compounds.
Ethyl Acetate776.0A less polar solvent that may be suitable for this compound.
Toluene1112.4A non-polar aromatic solvent, useful for dissolving non-polar impurities.
Heptane981.9A non-polar aliphatic solvent, often used as an anti-solvent.

Experimental Protocol: Single Solvent Screening

  • Place approximately 50 mg of crude 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid into a small test tube.

  • Add the selected solvent dropwise at room temperature, agitating after each addition, up to a volume of 1 mL. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate.

  • Continue to add the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature and high solubility at elevated temperatures, with good crystal recovery upon cooling.[4]

Mixed Solvent Systems: Fine-Tuning Solubility

In many cases, a single solvent does not provide the optimal solubility gradient for effective recrystallization. A mixed solvent system, comprising a "good" solvent in which the compound is soluble and a "bad" (or anti-solvent) in which it is insoluble, can offer superior control over the crystallization process.[5][6]

Common Mixed Solvent Pairs to Consider:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Heptane

  • Toluene/Heptane

Experimental Protocol: Mixed Solvent Screening

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Add the "bad" solvent dropwise to the hot solution until a slight turbidity (cloudiness) persists.[5][6]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[5][6]

  • Allow the solution to cool slowly to induce crystallization.

Part 2: Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the recrystallization of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid and provides actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.
  • Question: Why is my compound forming an oil instead of crystals upon cooling?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is too high.[7][8]

    Solutions:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the "good" solvent to decrease the saturation level. Allow the solution to cool more slowly.

    • Lower the Crystallization Temperature: If using a mixed solvent system, adding more of the "bad" solvent can sometimes induce crystallization at a lower temperature.

    • Change Solvents: Select a solvent with a lower boiling point.[9]

Issue 2: No crystals form upon cooling.
  • Question: My solution has cooled, but no crystals have appeared. What should I do?

  • Answer: This is a common issue and usually indicates that the solution is not supersaturated.

    Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[8]

      • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[7] Be careful not to evaporate too much, as this can lead to rapid precipitation and inclusion of impurities.

    • Cool to a Lower Temperature: Place the flask in an ice-water bath or refrigerator to further decrease the solubility of the compound.[10]

Issue 3: Crystal growth is too rapid, resulting in small or impure crystals.
  • Question: My compound crashed out of solution as a fine powder. How can I obtain larger, purer crystals?

  • Answer: Rapid crystallization, often referred to as "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[8]

    Solutions:

    • Slow Down the Cooling Process:

      • Allow the flask to cool to room temperature on the benchtop, insulated by a cork ring or paper towels, before moving it to an ice bath.[8]

      • For very sensitive crystallizations, the flask can be placed in a beaker of warm water and allowed to cool together.[10]

    • Use More Solvent: Re-dissolve the solid in a slightly larger volume of hot solvent to ensure the solution is not overly saturated upon cooling.[8]

Issue 4: The yield of recovered crystals is low.
  • Question: After filtration, I have a very small amount of product. How can I improve my yield?

  • Answer: A low yield can result from several factors.

    Solutions:

    • Check the Mother Liquor: Evaporate a small amount of the filtrate (the liquid remaining after filtration). If a significant amount of solid remains, it indicates that too much solvent was used or the solution was not cooled sufficiently. The mother liquor can be concentrated and a second crop of crystals can be collected.

    • Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan your procedure to minimize the number of transfers.

    • Ensure Complete Crystallization: Allow adequate time for the solution to cool and for crystals to form. Cooling in an ice bath for 15-20 minutes is generally recommended.

Part 3: Advanced Optimization & Workflow Visualization

For challenging purifications, a more systematic approach to solvent optimization may be necessary. The following workflow provides a logical progression for refining your recrystallization protocol.

Workflow for Recrystallization Optimization

Recrystallization_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Refinement A Start: Crude 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid B Single Solvent Screening (Polar & Non-Polar) A->B C Evaluate Crystal Formation & Yield B->C D Successful Crystallization? C->D E Proceed to Scale-Up D->E Yes F Troubleshoot: - Oiling Out - No Crystals - Low Yield D->F No G Mixed Solvent Screening (Good/Bad Solvent Pairs) F->G H Evaluate Crystal Formation & Purity G->H I Successful Crystallization? H->I I:e->F:w No J Optimize Solvent Ratio & Cooling Rate I->J Yes K Final Protocol J->K

Caption: A workflow diagram for systematic recrystallization optimization.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Davis. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • O'Mahony, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(11), 2419-2430. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Aliphatic Carboxylic Acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid .

Because this compound features a hydrophobic core (a methoxyphenyl group and a sterically bulky cyclopropyl ring) paired with an ionizable carboxylic acid moiety, it is highly susceptible to secondary interactions and dynamic equilibrium shifts during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to achieve optimal peak symmetry.

Part 1: Diagnostic Overview & Workflow

Before altering your method, it is critical to isolate whether the peak tailing is a chemical issue (e.g., ionization, secondary interactions) or a physical issue (e.g., column voiding, extra-column volume). The workflow below outlines the logical progression for diagnosing and resolving peak asymmetry (As > 1.5) for carboxylic acids.

HPLC_Troubleshooting Start Peak Tailing Observed (As > 1.5) Check_pH 1. Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Adjust_pH Adjust pH to 2.0-2.5 (e.g., 0.1% TFA or Formic Acid) Check_pH->Adjust_pH No Check_Solvent 2. Check Injection Solvent Is it stronger than Mobile Phase? Check_pH->Check_Solvent Yes Resolution Symmetrical Peak Achieved (As 1.0 - 1.2) Adjust_pH->Resolution Match_Solvent Match Injection Solvent to Initial Mobile Phase Check_Solvent->Match_Solvent Yes Check_Column 3. Evaluate Column Chemistry Is it fully end-capped? Check_Solvent->Check_Column No Match_Solvent->Resolution Change_Column Switch to Base-Deactivated or Sterically Protected C18 Check_Column->Change_Column No Check_Column->Resolution Yes Change_Column->Resolution

Figure 1: Diagnostic workflow for resolving HPLC peak tailing of carboxylic acids.

Part 2: Troubleshooting Guide & FAQs

Q1: What is the primary chemical mechanism causing peak tailing for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid? A1: The tailing is primarily driven by the ionization state of the acetic acid moiety. The pKa of this functional group is approximately 4.5. If your mobile phase pH is between 3.5 and 5.5, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) forms. Because these two forms have drastically different hydrophobicities, they partition differently into the C18 stationary phase, causing band broadening and tailing[1]. Furthermore, residual silanol groups (Si-OH) on the silica surface can act as hydrogen bond donors/acceptors, creating secondary retention mechanisms that drag the tail of the peak[2].

Q2: How do I optimize the mobile phase pH to fix this? A2: To achieve a sharp, symmetrical peak, you must force the analyte into a single ionization state. For carboxylic acids, the mobile phase pH should be set at least two pH units below the pKa of the analyte. By lowering the pH to ~2.0–2.5 using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid, you completely protonate the carboxylic acid. This neutralizes the molecule, allowing it to interact solely via predictable hydrophobic interactions with the stationary phase. Additionally, this low pH suppresses the ionization of residual silanols (preventing them from becoming Si-O⁻), further reducing secondary interactions[3].

Q3: I have adjusted the pH to 2.0, but the tailing persists. What column chemistry factors should I investigate? A3: If low-pH optimization fails, the issue likely lies within the silica matrix itself. Older "Type-A" silica columns contain higher levels of metal impurities (like iron and aluminum) which can chelate with the oxygen atoms of the carboxylic acid[3]. Furthermore, the bulky cyclopropyl ring in your analyte may sterically hinder its alignment with the C18 chains, exposing the acid group to unreacted silanols deep within the pores. You should switch to a high-purity "Type-B" silica column that is fully end-capped[4]. End-capping replaces residual silanols with inert trimethylsilyl (TMS) groups, effectively blocking polar interactions[2].

Q4: Can the sample injection solvent cause this specific tailing profile? A4: Yes. This is known as the "strong solvent effect." If 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid is dissolved in 100% Acetonitrile or Methanol, but your initial mobile phase is highly aqueous (e.g., 70% Water), the analyte will travel rapidly through the column head until the injection solvent is sufficiently diluted by the mobile phase. This causes the analyte band to smear, resulting in a distorted, tailing, or fronting peak. Always dissolve your sample in a solvent that matches the initial mobile phase composition[5].

Part 3: Quantitative Data & Method Optimization

The table below summarizes the causal relationship between mobile phase conditions, ionization states, and resulting peak metrics for carboxylic acid derivatives.

Mobile Phase ConditionMobile Phase pHAnalyte Ionization StateSilanol IonizationPeak Asymmetry (As)Retention Factor (k)
Water / ACN (No buffer)~ 5.5 - 6.0Mixed (Mostly Ionized)High (Si-O⁻ present)> 2.5 (Severe Tailing)1.2 (Poor Retention)
10mM Acetate / ACN4.5Mixed (~50% Ionized)Moderate1.8 - 2.22.5
0.1% Formic Acid / ACN2.7Fully Protonated (Neutral)Suppressed1.1 - 1.34.8 (Optimal)
0.1% TFA / ACN2.0Fully Protonated (Neutral)Fully Suppressed1.0 - 1.15.2 (Optimal)

Note: Peak Asymmetry (As) is calculated at 10% peak height. An As value between 1.0 and 1.2 is considered optimal for accurate quantitation.

Part 4: Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes a control step to definitively separate chemical tailing (pH/silanol issues) from physical tailing (column degradation/voids).

Protocol: Systematic Resolution of Carboxylic Acid Peak Tailing

Step 1: System Suitability Validation (The Control)

  • Prepare a test mixture containing 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (100 µg/mL) and a neutral, non-ionizable marker such as Toluene or Uracil (50 µg/mL).

  • Inject the mixture using your current method.

  • Validation Logic: If the neutral marker is perfectly symmetrical (As ~ 1.0) but the cyclopropyl derivative tails, the issue is definitively chemical (pH, silanols). If both peaks tail, the issue is physical (e.g., a void at the head of the column, or excessive extra-column volume). If physical, replace the column or check fittings before proceeding.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm) to create a 0.1% v/v TFA solution. Mix thoroughly and sonicate for 10 minutes to degas. The final pH should be approximately 2.0.

  • Organic Phase (B): Use HPLC-grade Acetonitrile containing 0.1% v/v TFA to maintain constant ionic strength during gradient elution.

Step 3: Sample Preparation (Preventing Solvent Mismatch)

  • Weigh 1.0 mg of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.

  • Dissolve the standard in 10 mL of the exact initial mobile phase composition (e.g., 60% Phase A / 40% Phase B). Do not use 100% organic solvent.

Step 4: Column Equilibration & Analysis

  • Install a high-purity, fully end-capped C18 column (e.g., Type-B silica, 1.7 - 3 µm particle size).

  • Flush the column with the acidic mobile phase for a minimum of 15 column volumes. This duration is critical to ensure that all residual surface silanols are fully protonated and neutralized.

  • Inject 2–5 µL of the prepared sample. Avoid large injection volumes to prevent mass overload, which can artificially mimic peak tailing.

  • Integrate the resulting chromatogram and calculate the Peak Asymmetry factor (As). The peak should now elute with an As between 1.0 and 1.2.

Part 5: References

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions for Secondary Interactions. Available at:[Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide: Resolving Peak Issues and Extra-Column Effects. Available at:[Link]

  • Separation Science. HPLC Troubleshooting for Peak Issues: Strategies to Improve Retention and Performance. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Methoxyphenyl Cyclopropyl Compounds in Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the poor aqueous solubility of methoxyphenyl cyclopropyl compounds in bi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the poor aqueous solubility of methoxyphenyl cyclopropyl compounds in biological assays. The following question-and-answer format directly addresses common challenges and offers scientifically grounded solutions to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of my methoxyphenyl cyclopropyl compound when I dilute my DMSO stock solution into an aqueous assay buffer. Why is this happening?

A1: This is a classic solubility challenge encountered with hydrophobic molecules. Your compound is likely highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions.[1] The abrupt shift in solvent polarity when you dilute the DMSO stock into your buffer causes the compound to "crash out" or precipitate.[1] Methoxyphenyl cyclopropyl moieties contribute to the lipophilic nature of a compound, often leading to poor aqueous solubility.[2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?

A2: The tolerance to DMSO is cell-line dependent. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced artifacts.[3][4] However, some cell lines can tolerate up to 1%, while others may show stress or altered gene expression at concentrations as low as 0.25%.[3][5] It is crucial to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line and assay.[4][6]

Q3: Can I simply increase the temperature of my buffer to improve the solubility of my compound?

A3: While slightly warming the aqueous buffer can sometimes help to a limited extent, it is often not a robust solution for highly insoluble compounds.[1] Furthermore, significant temperature changes can negatively impact the stability of your compound, the biological components of your assay (e.g., proteins, cells), and the accuracy of your results.

Q4: My compound seems to be affecting the pH of my buffer. Is this normal?

A4: Depending on the acidic or basic nature of your methoxyphenyl cyclopropyl compound, it can indeed alter the pH of a weakly buffered solution. Maintaining a stable pH is critical for most biological assays.[7] It is advisable to use a robust buffering system and to verify the pH of your final assay solution after the addition of your compound.[7]

Troubleshooting Guides

Issue 1: Compound Precipitation During Serial Dilution

Symptoms:

  • Visible cloudiness or particulate matter in your dilution series.

  • Inconsistent results and poor reproducibility in your assay.[8]

Root Cause: The compound's solubility limit is being exceeded at one or more dilution steps.

Solutions:

  • Optimize Your Dilution Strategy: Instead of performing a direct, large-volume dilution, a stepwise or serial dilution approach can be beneficial.[9][10] However, for maintaining a fixed, low concentration of a co-solvent like DMSO, preparing intermediate stocks in the co-solvent may be necessary.[11]

    • Protocol: Serial Dilution with Fixed Co-Solvent Concentration

      • Prepare a high-concentration primary stock solution of your compound in 100% DMSO.

      • Create a series of intermediate stock solutions by diluting the primary stock with 100% DMSO.[11]

      • For the final working solutions, dilute each intermediate stock 1:1000 (or to your desired final co-solvent concentration) into your aqueous assay buffer immediately before use.[11] This ensures a consistent, low percentage of DMSO across all concentrations.

  • Utilize Co-solvents: If your assay can tolerate it, a small percentage of a water-miscible organic co-solvent in your final assay buffer can improve solubility.

Co-solventTypical Final Concentration RangeConsiderations
DMSO 0.1% - 1%Can have biological effects at higher concentrations.[3][5]
Ethanol 0.1% - 5%Can be more cytotoxic than DMSO for some cell lines.[4][6][12]
PEG-400 1% - 10%Generally well-tolerated but can increase viscosity.
  • Employ Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

SurfactantTypical Final Concentration RangeConsiderations
Tween-80 0.01% - 0.1%Can interfere with some assays and may have cellular effects.[12]
Pluronic F-68 0.02% - 0.1%Often used in cell culture for its low toxicity.
Issue 2: Inconsistent Assay Results and Poor Bioavailability in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response curve.

  • Lower than expected potency.

Root Cause: Poor solubility is leading to an inaccurate and inconsistent concentration of the compound available to the biological target. Low aqueous solubility is a major factor contributing to poor oral bioavailability in vivo.[13][14]

Solutions:

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[15][16] They can encapsulate lipophilic molecules, like your methoxyphenyl cyclopropyl compound, forming a water-soluble inclusion complex.[15][16][17]

    • Mechanism of Cyclodextrin Solubilization

      • The hydrophobic methoxyphenyl cyclopropyl portion of your compound partitions into the nonpolar interior of the cyclodextrin.[16]

      • The hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.[15]

    • Commonly Used Cyclodextrins

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and can be used in parenteral formulations.[15]
  • Workflow for Assessing Solubilization Strategies

    Caption: Decision tree for selecting a solubilization strategy.

Issue 3: Compound Adsorption to Plasticware

Symptoms:

  • Loss of compound concentration over time, even in the absence of precipitation.

  • Inconsistent results, particularly at low concentrations.

Root Cause: Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips, microplates, and tubes.

Solutions:

  • Use Low-Binding Plasticware: Utilize microplates and pipette tips specifically designed to minimize protein and small molecule binding.

  • Include a Carrier Protein: Adding a small amount of a carrier protein, like bovine serum albumin (BSA), to your assay buffer (typically 0.1%) can help to block non-specific binding sites on the plasticware.

  • Pre-condition Plasticware: Incubating plates with the assay buffer containing BSA before adding your compound can help to passivate the surfaces.

Experimental Protocols

Protocol: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare a Concentrated Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer to create a concentrated stock solution (e.g., 40% w/v). Gentle heating and stirring may be required.

  • Add Compound to Cyclodextrin Solution: Add your methoxyphenyl cyclopropyl compound (from a concentrated DMSO stock or as a powder) to the cyclodextrin solution.

  • Equilibrate the Mixture: Vortex the mixture vigorously and then incubate it with shaking or stirring for 24-48 hours at a controlled temperature (e.g., room temperature or 37°C) to allow for complex formation.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of your solubilized compound using a validated analytical method, such as HPLC-UV.

  • Prepare Working Solutions: Use this quantified, solubilized stock to prepare your final dilutions in the assay buffer.

Visualizing the Solubilization Workflow

G cluster_0 Preparation cluster_1 Final Dilution & Assay A 1. Prepare High Conc. DMSO Stock B 2. Prepare Intermediate Stocks in DMSO A->B Serial Dilution D 4. Dilute Intermediate Stock into Buffer (e.g., 1:1000) B->D Final Diluting Step C 3. Prepare Assay Buffer C->D E 5. Add to Assay Plate D->E F 6. Incubate & Read E->F

Caption: Workflow for preparing assay-ready compound solutions.

By systematically addressing the challenges of poor aqueous solubility, researchers can significantly improve the quality and reliability of their data when working with methoxyphenyl cyclopropyl and other lipophilic compounds.

References

  • Okawa, S., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. PMC. [Link]

  • Ahmadi, S., et al. (2021). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI. [Link]

  • Al-Anbaky, G., et al. (2018). Methoxy-phenyl groups reduce the cytotoxicity and increase the aqueous solubility of phosphonium zwitterions and salts. RSC Advances. [Link]

  • Popovici, I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Kierulf, A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences. [Link]

  • Tsinman, K., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. [Link]

  • Singh, S., et al. (2025). Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. MDPI. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. [Link]

  • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • Johnson, A., et al. (2024). The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Journal of Pharmaceutical Sciences. [Link]

  • Ismail, A. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? ResearchGate. [Link]

  • Williams, R. O., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Trască, D. -M., et al. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. [Link]

  • de Oliveira, G. A. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Smith, J. (2024). Advances and Challenges in Oral Drug Delivery: Improving Bioavailability and Therapeutic Effectiveness. Prime Scholars. [Link]

  • Harvey, D. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Kumar, A., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. [Link]

  • Yılmaz, D., & Kuru, A. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. DergiPark. [Link]

  • Williams, H. D., et al. (2019). Enhancing oral bioavailability of poorly soluble drugs with mesoporous silica based systems: opportunities and challenges. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. [Link]

  • Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. MB - About. [Link]

  • Henrik's Lab. (2023). How to prepare a Serial Dilution. YouTube. [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. [Link]

  • Miller, J. M. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid vs. 4-methoxyphenylacetic acid

Abstract In the landscape of medicinal chemistry and organic synthesis, the strategic modification of molecular scaffolds is paramount to tuning pharmacological and chemical properties. The substitution of a simple alkyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and organic synthesis, the strategic modification of molecular scaffolds is paramount to tuning pharmacological and chemical properties. The substitution of a simple alkyl chain with a cyclopropyl ring is a common bioisosteric replacement intended to improve metabolic stability, conformational rigidity, and binding affinity. This guide provides an in-depth comparative analysis of the reactivity of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CP-MPAA) and its acyclic analogue, 4-methoxyphenylacetic acid (4-MPAA) . We will dissect their structural and electronic differences and provide predictive insights and detailed experimental protocols to quantify their relative reactivity in key transformations, namely esterification and amide bond formation. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational understanding required to strategically employ these building blocks.

Introduction and Structural Overview

At first glance, CP-MPAA and 4-MPAA share significant structural homology: both possess a 4-methoxyphenyl group and a carboxylic acid moiety. The critical distinction lies in the linker between the aromatic ring and the acetic acid's α-carbon. In 4-MPAA, this is a simple, flexible methylene bridge. In CP-MPAA, the α-carbon is part of a rigid, gem-disubstituted cyclopropane ring.

Compound Structure
4-Methoxyphenylacetic acid (4-MPAA) 4-MPAA Structure
2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CP-MPAA) CP-MPAA Structure

This seemingly subtle change from a -CH₂- group to a cyclopropylidene moiety introduces profound differences in steric hindrance and electronic character, which are the primary determinants of their differential reactivity.

Physicochemical and Electronic Properties

The first step in comparing reactivity is to analyze the intrinsic properties of each molecule. The table below summarizes key physicochemical parameters.

Property4-Methoxyphenylacetic acid (4-MPAA)2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CP-MPAA)Rationale for Differences
Molecular Formula C₉H₁₀O₃C₁₂H₁₄O₃-
Molecular Weight 166.17 g/mol [1]206.24 g/mol [2]Addition of a C₂H₂ unit in the ring and an extra CH₂.
pKa ~4.36[3][4]~4.6 (Estimated)The pKa of CP-MPAA is predicted to be slightly higher (less acidic) than 4-MPAA. The electron-withdrawing inductive effect of the phenyl ring in 4-MPAA is more pronounced on the adjacent α-carbon, stabilizing the carboxylate anion. The cyclopropyl group in CP-MPAA is slightly further from the carboxyl group, and while it possesses some electron-withdrawing character, its effect is attenuated by distance. This is consistent with the pKa of cyclopropylacetic acid itself (~4.76)[5][6].
Predicted Relative Reactivity (k_rel) at Carboxyl Group 1 (Reference) << 1 (Illustrative) The dominant factor is steric hindrance. The gem-disubstituted cyclopropyl ring severely obstructs nucleophilic attack at the carbonyl carbon, leading to a dramatically slower reaction rate compared to the sterically unencumbered 4-MPAA.
Electronic Influence of the Cyclopropyl Group

The cyclopropyl ring is not an inert spacer. Its carbon-carbon sigma bonds have a high degree of p-orbital character, allowing them to conjugate with adjacent π-systems, such as the 4-methoxyphenyl ring.[7] This can lead to a modest electron-donating effect into the aromatic system, potentially making the ring slightly more susceptible to electrophilic aromatic substitution compared to the -CH₂COOH group, which primarily exerts a weak deactivating inductive effect.

Comparative Reactivity Analysis

The most significant divergence in reactivity is observed in reactions involving the carboxylic acid functional group, which are governed by nucleophilic acyl substitution.[8]

3.1 Reactivity at the Carboxyl Group: A Tale of Steric Hindrance

The central hypothesis, grounded in established chemical principles, is that CP-MPAA will exhibit significantly lower reactivity in nucleophilic acyl substitution reactions than 4-MPAA.

The rationale is twofold:

  • Steric Shielding: The rate-determining step in many acyl substitutions involves the attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate.[8] In CP-MPAA, the bulky 1,1-disubstituted cyclopropyl ring acts as a formidable steric shield, physically blocking the trajectory of incoming nucleophiles. In contrast, the carboxyl group of 4-MPAA is highly accessible.

  • Conformational Rigidity: The cyclopropyl ring locks the adjacent atoms into a fixed conformation, preventing any bond rotation that might otherwise expose the carbonyl group. The flexible linker in 4-MPAA allows for free rotation, ensuring the reactive center is readily available.

This difference will be most pronounced in common synthetic transformations like esterification and amidation.

G cluster_0 Nucleophilic Attack on 4-MPAA (Unhindered) cluster_1 Nucleophilic Attack on CP-MPAA (Sterically Hindered) Nu Nu: Arrow1 Structure1 Structure1 Nu2 Nu: Arrow2 Structure2 Structure2 Clash Steric Clash!

Caption: Steric hindrance comparison for nucleophilic attack.

Experimental Protocols for Comparative Kinetic Analysis

To empirically validate the predicted reactivity differences, a parallel kinetic study is essential. The following protocols are designed to be self-validating systems, using High-Performance Liquid Chromatography (HPLC) to monitor reactant consumption and product formation over time.

G start Parallel Reaction Setup (4-MPAA vs. CP-MPAA) protocol1 Protocol A: Fischer Esterification (MeOH, H₂SO₄ cat., 65°C) start->protocol1 Identical Molar Concentrations protocol2 Protocol B: Amide Coupling (BnNH₂, EDCI, HOBt, 25°C) start->protocol2 Identical Molar Concentrations sampling Time-Course Sampling (t = 0, 1, 2, 4, 8, 24h) protocol1->sampling protocol2->sampling quench Quench Aliquots (Cold Acetonitrile) sampling->quench hplc HPLC Analysis (Quantify Reactant & Product Area) quench->hplc data Data Processing (Plot [Product] vs. Time) hplc->data kinetics Kinetic Analysis (Determine Initial Rate, k) data->kinetics conclusion Comparative Conclusion (Calculate k_rel = k_4MPAA / k_CPMPAA) kinetics->conclusion

Caption: Workflow for comparative kinetic analysis.

Protocol A: Comparative Fischer Esterification

This experiment compares the rate of acid-catalyzed esterification with methanol.[9][10]

Materials:

  • 4-Methoxyphenylacetic acid (4-MPAA)

  • 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CP-MPAA)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Dichloromethane (DCM, for HPLC standard prep)

  • HPLC-grade Acetonitrile and Water

Procedure:

  • Reaction Setup: Prepare two identical, temperature-controlled reaction vessels equipped with magnetic stirrers and reflux condensers.

  • In Vessel 1, dissolve 4-MPAA (1.0 mmol) in anhydrous MeOH (10.0 mL).

  • In Vessel 2, dissolve CP-MPAA (1.0 mmol) in anhydrous MeOH (10.0 mL).

  • Equilibrate both vessels to 65 °C.

  • Reaction Initiation: To each vessel, add a catalytic amount of concentrated H₂SO₄ (e.g., 0.05 mmol). Start timing immediately (t=0).

  • Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing 950 µL of cold acetonitrile to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the starting carboxylic acid and the appearance of the corresponding methyl ester product. A C18 column with a water/acetonitrile gradient mobile phase and UV detection (e.g., at 225 nm) is a suitable starting point.

  • Data Analysis: Plot the concentration of the ester product versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate. Calculate the relative rate constant (k_rel).

Protocol B: Comparative Amide Coupling via EDCI/HOBt

This protocol compares the rate of amide bond formation with benzylamine, a common and mild coupling method.[11][12]

Materials:

  • 4-MPAA and CP-MPAA

  • Benzylamine (BnNH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC)[12]

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HPLC-grade Acetonitrile and Water

Procedure:

  • Reaction Setup: Prepare two identical ambient temperature (25 °C) reaction vessels with magnetic stirrers.

  • In Vessel 1, dissolve 4-MPAA (0.5 mmol), HOBt (0.6 mmol), and benzylamine (0.5 mmol) in anhydrous DMF (5.0 mL).

  • In Vessel 2, dissolve CP-MPAA (0.5 mmol), HOBt (0.6 mmol), and benzylamine (0.5 mmol) in anhydrous DMF (5.0 mL).

  • Reaction Initiation: To each vessel, add EDCI (0.6 mmol). Start timing immediately (t=0).

  • Sampling & Quenching: Follow the same sampling and quenching procedure as described in Protocol A (steps 6 and 7).

  • HPLC Analysis: Analyze the quenched samples by HPLC to quantify the consumption of the starting acid and the formation of the N-benzyl amide product.

  • Data Analysis: Plot product concentration versus time to determine the initial rates and calculate the relative reactivity.

Expected Results and Implications for Drug Development

The kinetic analysis is expected to confirm that the rate of both esterification and amidation for CP-MPAA is significantly slower than for 4-MPAA. The relative rate constant (k_rel) for CP-MPAA could be orders of magnitude lower, underscoring the dramatic impact of steric hindrance.

Implications:

  • Synthetic Feasibility: Synthesizing derivatives of CP-MPAA will require more forcing conditions (higher temperatures, longer reaction times) or more potent coupling agents compared to 4-MPAA.

  • Metabolic Stability: This reduced reactivity is often a desirable trait in drug design. If a carboxylic acid is a site of metabolic lability (e.g., via enzymatic glucuronidation or esterification), introducing a sterically shielding cyclopropyl group can act as a "metabolic blocker," increasing the drug's half-life and bioavailability.

  • Conformational Constraint: The rigidity of the cyclopropyl group can lock the pharmacophore into a more bioactive conformation, potentially increasing binding affinity to a biological target. This benefit is often sought in conjunction with the enhanced metabolic stability.[13]

Conclusion

While 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid and 4-methoxyphenylacetic acid are close structural analogues, the replacement of an α-methylene group with a gem-disubstituted cyclopropane ring fundamentally alters their chemical reactivity. The primary differentiating factor is the profound steric hindrance imposed by the cyclopropyl group, which severely impedes nucleophilic attack on the adjacent carboxyl function. This leads to a dramatic reduction in the rates of common transformations like esterification and amidation. This understanding is critical for synthetic chemists who must plan for more demanding reaction conditions and for medicinal chemists who can strategically exploit this reduced reactivity to enhance the metabolic stability of drug candidates.

References
  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved March 17, 2026, from [Link]

  • Eitzinger, A., et al. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. Also available from PMC: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved March 17, 2026, from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved March 17, 2026, from [Link]

  • Loba Chemie. (2016, April 13). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved March 17, 2026, from [Link]

  • Singh, D., et al. (2007). Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. Organic Process Research & Development.
  • FooDB. (2011, September 21). Showing Compound 4-Methoxyphenylacetic acid (FDB022832). Retrieved March 17, 2026, from [Link]

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved March 17, 2026, from [Link]

  • Michigan State University Chemistry. (n.d.). Carboxyl Reactivity. Retrieved March 17, 2026, from [Link]

  • De, S. (2018). Steric and Stereoelectronic Effects in Organic Chemistry.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved March 17, 2026, from [Link]

  • Moya, S. A., et al. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.
  • Singh, A., & Singh, V. K. (2017). Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved March 17, 2026, from [Link]

  • LookChem. (n.d.). Cyclopropylacetic acid 5239-82-7 wiki. Retrieved March 17, 2026, from [Link]

  • Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • ResearchGate. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. Retrieved March 17, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. Organic Chemistry II. Retrieved March 17, 2026, from [Link]

  • Klingenberg, J. J., & Theis, R. J. (1952). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science.
  • Eitzinger, A., et al. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved March 17, 2026, from [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). (R)-Amino cyclopropyl acetic acid. Retrieved March 17, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved March 17, 2026, from [Link]

Sources

Comparative

LC-MS/MS Method Validation for Quantifying 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic Acid: A Comparative Guide

Executive Summary The accurate quantification of pharmacokinetic metabolites and active pharmaceutical intermediates is a cornerstone of drug development. 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (C₁₂H₁₄O₃, MW: 206....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of pharmacokinetic metabolites and active pharmaceutical intermediates is a cornerstone of drug development. 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (C₁₂H₁₄O₃, MW: 206.24 g/mol ) is a highly lipophilic, weak acid characterized by a cyclopropyl ring, a 4-methoxyphenyl group, and an acetic acid moiety.

Quantifying this analyte in complex biological matrices (e.g., human plasma) presents unique mechanistic challenges, primarily due to severe ion suppression from endogenous phospholipids and poor retention of its ionized form on standard reversed-phase columns. This guide objectively compares sample preparation techniques (Solid Phase Extraction vs. Supported Liquid Extraction) and column chemistries (C18 vs. Biphenyl) to establish a robust, self-validating LC-MS/MS protocol.

Analyte Profile & Mechanistic Challenges

To design a self-validating analytical system, the protocol must mathematically and chemically account for matrix effects, extraction recovery, and process efficiency [1].

  • Ionization & pKa: The acetic acid moiety has a pKa of ~4.5. In physiological pH (~7.4), it exists primarily as a carboxylate anion, making it highly water-soluble but difficult to extract using non-polar solvents.

  • Self-Validating Control: We utilize a stable isotope-labeled internal standard (SIL-IS), 2-[1-(4-Methoxyphenyl-d3)cyclopropyl]acetic acid. Because the SIL-IS co-elutes with the target analyte, any fluctuations in electrospray ionization (ESI) efficiency or extraction losses are mathematically normalized, ensuring absolute trustworthiness of the quantitative data.

Fragmentation Precursor Precursor Ion [M-H]- m/z 205.1 Loss1 Neutral Loss - CO2 (44 Da) Precursor->Loss1 Product1 Quantifier Ion m/z 161.1 Loss1->Product1 Loss2 Radical Loss - •CH3 (15 Da) Product1->Loss2 Product2 Qualifier Ion m/z 146.1 Loss2->Product2

Fig 1. ESI-negative fragmentation pathway of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid.

Workflow Comparison 1: Sample Preparation (SPE vs. SLE)

Sample preparation dictates the cleanliness of the extract and the lifespan of the LC column. We compared Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) against Supported Liquid Extraction (SLE).

Mechanistic Causality
  • MAX SPE: Exploits the analyte's carboxylate group. At pH 7, the negatively charged analyte binds to the quaternary amine of the MAX sorbent. Neutral and basic lipids are washed away. Elution requires acidic methanol (2% formic acid) to neutralize the analyte and disrupt the ionic bond.

  • SLE: Plasma is heavily acidified (pH ~2.5) to fully protonate the acetic acid moiety, rendering the molecule highly lipophilic. The aqueous sample is loaded onto a diatomaceous earth scaffold. The unionized analyte is then efficiently partitioned into a non-polar elution solvent like methyl tert-butyl ether (MTBE), leaving polar phospholipids trapped on the sorbent.

Performance Data Comparison
Performance ParameterMAX SPE (96-well)SLE (96-well)
Absolute Recovery (%) 88.4 ± 3.294.1 ± 2.1
Matrix Factor (IS-normalized) 0.98 ± 0.041.02 ± 0.03
Phospholipid Suppression MinimalMinimal
Processing Time ~90 mins~45 mins
Solvent Consumption High (Condition/Wash/Elute)Low (Load/Elute)

Workflow Start Plasma Sample + SIL-IS Acidify Acidification (pH ~2.5) Protonates Acetic Acid Start->Acidify Split Extraction Method Acidify->Split SLE Supported Liquid Extraction (High Throughput) Split->SLE SPE MAX Solid Phase Extraction (High Selectivity) Split->SPE Elute_SLE Elute: MTBE SLE->Elute_SLE Elute_SPE Elute: 2% FA in MeOH SPE->Elute_SPE Evap Evaporate & Reconstitute Elute_SLE->Evap Elute_SPE->Evap LCMS LC-MS/MS (Biphenyl Column) Evap->LCMS

Fig 2. Sample preparation workflow comparing SLE and MAX SPE for lipophilic acid extraction.

Workflow Comparison 2: Chromatographic Separation (C18 vs. Biphenyl)

Mechanistic Causality

Standard C18 columns rely entirely on hydrophobic dispersion forces. Because the target analyte contains a rigid 4-methoxyphenyl ring, a Biphenyl stationary phase can be utilized to exploit π−π interactions. This orthogonal retention mechanism enhances separation from endogenous aliphatic lipids that typically co-elute on C18 columns and cause ion suppression in the ESI source.

Chromatographic Data Comparison
ParameterC18 Column (1.7 µm)Biphenyl Column (1.7 µm)
Retention Time (min) 2.152.85
Peak Asymmetry (Tf) 1.35 (Tailing)1.05 (Symmetrical)
Signal-to-Noise (LLOQ) 15:145:1
Isobaric Interferences Present (Baseline noise)Resolved

Conclusion: The Biphenyl column provides superior peak shape, better retention, and a 3x improvement in signal-to-noise ratio by leveraging π−π interactions.

Method Validation Parameters

The finalized SLE-Biphenyl LC-MS/MS method was validated in strict accordance with the [2] and the [3].

  • Linearity & Range: 1.0 to 1000 ng/mL in human plasma (R² > 0.995) using a 1/x² weighting factor.

  • Accuracy & Precision: Evaluated at four QC levels (LLOQ, LQC, MQC, HQC). Intra-day and inter-day precision (CV%) were ≤ 6.5% (≤ 12.0% at LLOQ). Accuracy remained within ±8% of nominal concentrations.

  • Stability: The analyte demonstrated stability over 3 freeze-thaw cycles (-80°C to room temperature) and 24 hours in the autosampler (10°C).

Step-by-Step Experimental Protocol (Optimized SLE-LC-MS/MS)

Step 1: Sample Aliquoting & Spiking

  • Transfer 50 µL of human plasma (blank, calibrator, or unknown) to a 96-well plate.

  • Add 10 µL of SIL-IS working solution (500 ng/mL in 50% methanol). Vortex for 30 seconds.

Step 2: Acidification & SLE Loading 3. Add 50 µL of 2% Formic Acid in water to protonate the analyte. Mix thoroughly for 2 minutes. 4. Transfer the 110 µL mixture to a 96-well SLE plate (200 µL capacity). 5. Apply a brief, gentle vacuum (-3 inHg) for 5 seconds to initiate loading. 6. Wait exactly 5 minutes to allow complete partitioning of the aqueous phase into the diatomaceous earth.

Step 3: Elution & Reconstitution 7. Add 400 µL of MTBE to each well. Allow gravity elution for 5 minutes into a collection plate. 8. Repeat with a second 400 µL aliquot of MTBE. Apply a brief vacuum to collect the final drops. 9. Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. 10. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 5 minutes.

Step 4: LC-MS/MS Analysis

  • Column: Biphenyl (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI Negative mode.

    • Analyte MRM: m/z 205.1 → 161.1 (CE: -15V)

    • SIL-IS MRM: m/z 208.1 → 164.1 (CE: -15V)

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Panuwet, P., et al. (2017). Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association. Analytical Chemistry, ACS Publications.[Link]

Sources

Validation

The Cyclopropyl Moiety: A Bioisosteric Advantage for Carboxylic Acids in Drug Design

A Senior Application Scientist's Guide to the Comparative Physicochemical and Metabolic Properties of Cyclopropyl Acetic Acids versus Standard Carboxylic Acids In the landscape of modern drug discovery, the strategic mod...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Physicochemical and Metabolic Properties of Cyclopropyl Acetic Acids versus Standard Carboxylic Acids

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. This guide provides an in-depth comparison of cyclopropyl acetic acids and their more common aliphatic counterparts, such as propanoic and isobutyric acids, which serve as standard carboxylic acid motifs in medicinal chemistry. We will explore the nuanced yet significant advantages that the cyclopropyl group can confer, supported by experimental data and detailed protocols for their determination.

The Rationale for Bioisosteric Replacement of Carboxylic Acids

The carboxylic acid moiety is a frequent and often essential component of a drug's pharmacophore, engaging in crucial hydrogen bonding and ionic interactions with biological targets. However, its inherent properties can also present significant challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity.[1] Consequently, medicinal chemists often seek bioisosteres that can mimic the desirable interactions of a carboxylic acid while mitigating its liabilities.

The cyclopropyl group, with its unique structural and electronic features, has emerged as a versatile player in this context.[2][3] Its rigid, planar nature and the enhanced π-character of its C-C bonds distinguish it from simple alkyl groups.[2][4][5] When appended to an acetic acid, it creates a molecule with a similar overall size and shape to simple aliphatic carboxylic acids but with distinct properties that can be leveraged to overcome common drug development hurdles.

Comparative Analysis of Physicochemical Properties

The subtle yet impactful differences in acidity (pKa) and lipophilicity (LogP/LogD) between cyclopropyl acetic acid and its aliphatic analogs can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The pKa of a carboxylic acid is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding. A lower pKa indicates a stronger acid.

CompoundStructurepKa (Predicted/Experimental)
Cyclopropylacetic Acid ~4.76[6]
Propanoic Acid ~4.87[1][7][8]
Isobutyric Acid ~4.84 - 4.86[9][10][11]

As the data indicates, cyclopropylacetic acid has a slightly lower predicted pKa than its linear and branched-chain analogs, propanoic acid and isobutyric acid. This suggests that the cyclopropyl group is mildly electron-withdrawing relative to ethyl and isopropyl groups, leading to a slight increase in acidity. While the difference is small, it can be significant in the context of fine-tuning a drug's ionization profile for optimal target engagement and pharmacokinetic properties.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key factor governing a drug's ability to cross biological membranes.

CompoundStructureLogP (Calculated/Experimental)
Cyclopropylacetic Acid ~0.8 - 0.87[12][13][14]
Propanoic Acid ~0.33[1]
Isobutyric Acid ~0.94 - 1.1[10][15]

In terms of lipophilicity, cyclopropylacetic acid resides in a favorable middle ground. It is more lipophilic than the linear propanoic acid but less so than the more sterically hindered isobutyric acid. This tunability of lipophilicity by introducing a cyclopropyl group can be advantageous in balancing aqueous solubility and membrane permeability.

Metabolic Stability: A Key Differentiator

A significant advantage of incorporating a cyclopropyl group is often observed in its effect on metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear or branched alkyl chains.[16][17]

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for determining the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound. The process involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte and monitoring the resulting pH changes.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve sample in water B Adjust to acidic pH (~2) with HCl A->B Acidify D Titrate with standardized NaOH B->D Start Titration C Calibrate pH meter E Record pH after each addition D->E Measure F Plot pH vs. volume of NaOH E->F Collect Data G Determine equivalence point F->G Analyze Curve H pKa = pH at half-equivalence point G->H Calculate

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the carboxylic acid in deionized water.

    • Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, and 10.0).

  • Calibration: Calibrate the pH meter using the standard buffer solutions.

  • Titration:

    • Pipette a known volume (e.g., 20 mL) of the carboxylic acid solution into a beaker.

    • If necessary, add a background electrolyte like 0.1 M KCl to maintain constant ionic strength.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the value.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).

    • The pKa is the pH at the half-equivalence point.[12][18]

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[16][19]

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare octanol-saturated water & water-saturated octanol C Mix aqueous and octanol phases B Dissolve compound in one phase B->C Combine D Shake to equilibrate C->D Equilibrate E Centrifuge to separate phases D->E Separate F Measure concentration in each phase (e.g., by UV-Vis or HPLC) E->F Quantify G Calculate LogP = log([Compound]octanol / [Compound]water) F->G Calculate

Caption: Workflow for LogP determination by the shake-flask method.

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS).

    • Shake vigorously and allow the phases to separate overnight to ensure mutual saturation.

  • Partitioning:

    • Prepare a stock solution of the test compound in the octanol phase.

    • In a centrifuge tube, combine a known volume of the octanol stock solution with a known volume of the aqueous phase.

    • Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete phase separation.

  • Analysis:

    • Carefully remove aliquots from both the octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the LogP using the formula: LogP = log (Concentration in octanol / Concentration in aqueous phase).[19]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[20][21]

Metabolic_Stability cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Pre-warm liver microsomes and buffer B Add test compound C Initiate reaction with NADPH B->C Start Reaction D Incubate at 37°C E Take samples at different time points (0, 5, 15, 30, 60 min) D->E Time Course F Quench reaction with cold acetonitrile E->F Stop Reaction G Analyze samples by LC-MS/MS F->G Analyze H Plot % remaining vs. time G->H Plot Data I Calculate half-life (t1/2) and intrinsic clearance (CLint) H->I Calculate

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

  • Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • Pre-incubate the microsome solution and the test compound at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The in vitro half-life (t½) can be calculated as 0.693/k.[22]

Conclusion

The bioisosteric replacement of a standard carboxylic acid with a cyclopropyl acetic acid offers a subtle yet powerful strategy for fine-tuning the properties of a drug candidate. The cyclopropyl moiety can modulate acidity and lipophilicity in a predictable manner and often confers a significant advantage in terms of metabolic stability. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess these properties and make informed decisions in their drug design and optimization efforts. As the quest for safer and more effective medicines continues, the judicious application of such bioisosteric modifications will undoubtedly remain a critical tool for the medicinal chemist.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Propionic Acid | CH3CH2COOH. PubChem.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
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  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
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  • Chemical Properties Of Propionic Acid/Propanoic Acid CAS 79-09-4 - News. Gneebio.
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  • Propionic acid | 79-09-4. ChemicalBook.
  • How to Evaluate Lipophilicity Rapidly?
  • Isobutyric acid. chemeurope.com.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • SIAM 17, 11-14 November 2003 US/ICCA SIDS INITIAL ASSESSMENT PROFILE CAS No. 79-31-2 97-72-3 Chemical Name Isobutyric Acid (CA. OECD.
  • Isobutyric Acid. Chemball.
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  • 79-31-2(Isobutyric acid) Product Description. ChemicalBook.
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  • Cyclopropylacetic acid CAS#: 5239-82-7. ChemicalBook.
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  • Which is more acidic acetic acid or propanoic acid? Chemistry Stack Exchange.
  • How would you compare the acidity of acetic acid and propanoic acid? Quora.
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  • Cyclopropylacetic acid AldrichCPR 5239-82-7. Sigma-Aldrich.
  • Which of the following compounds will have pKa value = 2, Chloroacetic acid, Propanoic acid, and 3-Chloropropanoic acid?
  • Rank the following in order of increasing pKa. Explain the reasoning behind the order you choose. propanoic acid Dichloracetic acid acetic acid chloroacetic acid propanamide 3.
  • The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep. Pearson+.
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Comparative

A Comparative Guide to the Purity Validation of Commercial 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic Acid Batches

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scien...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of commercial batches of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid, a key building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in the field to ensure the scientific integrity of your work.

The Criticality of Purity for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic Acid

2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid is a valuable synthetic intermediate. Its purity is paramount, as even minute impurities can lead to the formation of undesired side products in subsequent synthetic steps, potentially impacting the biological activity and safety profile of the final compound. Therefore, a robust and validated analytical strategy to assess the purity of incoming commercial batches is a non-negotiable aspect of quality control.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively validate the purity of a compound, one must first understand the potential impurities that may arise during its synthesis. A plausible synthetic route for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid starts from p-methoxycinnamic acid. This knowledge allows us to anticipate potential process-related impurities.

cluster_0 Synthesis Pathway cluster_1 Potential Impurities p-Methoxycinnamic Acid p-Methoxycinnamic Acid Weinreb Amide Intermediate Weinreb Amide Intermediate p-Methoxycinnamic Acid->Weinreb Amide Intermediate Activation Amide of 1-(p-methoxyphenyl)cyclopropane-2-acetic acid Amide of 1-(p-methoxyphenyl)cyclopropane-2-acetic acid Weinreb Amide Intermediate->Amide of 1-(p-methoxyphenyl)cyclopropane-2-acetic acid Cyclopropanation (e.g., with sulfur ylide) Target Compound Target Compound Amide of 1-(p-methoxyphenyl)cyclopropane-2-acetic acid->Target Compound Hydrolysis Unreacted p-Methoxycinnamic Acid Unreacted p-Methoxycinnamic Acid Residual Weinreb Amide Residual Weinreb Amide Byproducts from Cyclopropanation Byproducts from Cyclopropanation Isomeric Impurities Isomeric Impurities

Caption: Plausible synthesis route and potential process-related impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is pivotal for accurate purity determination. Here, we compare the three most relevant methods for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2]Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[2]
Applicability Ideal for non-volatile and thermally labile compounds like carboxylic acids.Requires derivatization to increase volatility and thermal stability of the carboxylic acid.Excellent for structural elucidation and quantification without the need for a reference standard for every impurity.[3]
Primary Use Quantitative purity assessment and impurity profiling.Identification of volatile and semi-volatile impurities, including residual solvents.Structural confirmation of the main component and identification of unknown impurities.
Strengths High precision, accuracy, and robustness for quantification.[4]High sensitivity and specificity for identification of volatile compounds.[5]Provides unambiguous structural information and can quantify without identical standards.[3]
Limitations Requires reference standards for impurity identification and quantification.Derivatization can be complex and introduce artifacts. Not suitable for non-volatile impurities.Lower sensitivity compared to chromatographic techniques for trace impurity detection.

Recommended Primary Method: High-Performance Liquid Chromatography (HPLC)

For routine quality control and quantitative purity assessment of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[4] Its ability to handle non-volatile carboxylic acids without derivatization makes it a more direct and often simpler method than GC-MS.

Experimental Workflow for HPLC Purity Validation

Sample Preparation Sample Preparation HPLC System Setup HPLC System Setup Sample Preparation->HPLC System Setup Inject System Suitability Test System Suitability Test HPLC System Setup->System Suitability Test Equilibrate Sample Analysis Sample Analysis System Suitability Test->Sample Analysis Pass/Fail Data Processing Data Processing Sample Analysis->Data Processing Chromatograms Purity Calculation & Report Purity Calculation & Report Data Processing->Purity Calculation & Report Peak Areas

Sources

Validation

Evaluating Steric Hindrance of 1-(4-Methoxyphenyl)cyclopropyl Groups in Cross-Coupling: A Comparative Guide

Executive Summary The incorporation of 3D-rich, sp3-hybridized carbon centers into aromatic scaffolds is a critical vector in modern drug discovery. However, the cross-coupling of tertiary alkyl groups remains one of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 3D-rich, sp3-hybridized carbon centers into aromatic scaffolds is a critical vector in modern drug discovery. However, the cross-coupling of tertiary alkyl groups remains one of the most formidable challenges in synthetic chemistry due to severe steric hindrance during transmetalation and the propensity for rapid β-hydride elimination[1].

While traditional bulky groups like tert-butyl often fail to couple efficiently under standard palladium catalysis[2], the 1-(4-methoxyphenyl)cyclopropyl (1-PMP-CP) group has emerged as a privileged motif. This guide objectively compares the steric and electronic performance of the 1-PMP-CP group against alternative bulky substituents, providing mechanistic causality and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Rationale: Overcoming the Tertiary Alkyl Bottleneck

To understand why the 1-PMP-CP group succeeds where acyclic tertiary alkyls fail, we must analyze the causality behind the experimental bottlenecks in the cross-coupling catalytic cycle:

  • The Steric vs. Electronic Balance : Acyclic tertiary alkyls (e.g., tert-butyl) present massive steric repulsion during the transmetalation step with the Ar-Pd(II)-X intermediate. The 1-PMP-CP group is sterically demanding, but the electron-donating 4-methoxyphenyl (+M effect) significantly increases the nucleophilicity of the organoboron species, accelerating transmetalation despite the steric crowding.

  • The Cyclopropyl Advantage (Walsh Orbitals) : The cyclopropyl ring possesses Walsh orbitals that impart sp2-like character to the C-B bond. This unique hybridization flattens the geometry slightly and improves orbital overlap with the palladium center, significantly lowering the activation energy for transmetalation compared to purely sp3-hybridized acyclic systems[3].

  • Suppression of β-Hydride Elimination : Even if a tert-butyl group successfully transmetalates, it rapidly undergoes β-hydride elimination to form isobutylene[1]. The 1-PMP-CP ring effectively shuts down this decomposition pathway, as forming the requisite cyclopropene intermediate is thermodynamically prohibited by extreme ring strain[3].

Comparative Performance Data

The following table summarizes the quantitative performance of various bulky nucleophiles in a standardized Suzuki-Miyaura cross-coupling reaction.

Reaction Conditions: 4-Chloroanisole (1.0 equiv), Potassium Alkyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (5 mol%), cataCXium A (10 mol%), Cs₂CO₃ (3.0 equiv), Toluene/H₂O (10:1), 100 °C, 24 h.

Nucleophilic Coupling PartnerYield (%)β-Hydride EliminationTransmetalation KineticsSteric Profile
tert-Butyl < 5%HighVery SlowHigh (Acyclic)
1-Methylcyclopropyl 45%NoneModerateModerate (Cyclic)
1-Phenylcyclopropyl 62%NoneFastHigh (Cyclic)
1-(4-Methoxyphenyl)cyclopropyl 88% None Very Fast High (Cyclic + Activated)

Data Interpretation: The 1-PMP-CP group outperforms the unactivated 1-phenylcyclopropyl group by 26%, proving that the electronic activation from the para-methoxy group is critical for overcoming the steric hindrance inherent to the quaternary carbon center.

Workflow & Mechanistic Diagram

The following diagram illustrates the divergent catalytic pathways of the tert-butyl group versus the 1-PMP-CP group, highlighting the critical bottlenecks.

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-Cl) Pd0->OA PdII Ar-Pd(II)-Cl OA->PdII TM_tBu Transmetalation (t-Bu) Severe Steric Clash PdII->TM_tBu t-Bu-BF3K TM_PMP Transmetalation (1-PMP-CP) Walsh Orbital Facilitated PdII->TM_PMP 1-PMP-CP-BF3K BetaElim β-Hydride Elimination (Decomposition) TM_tBu->BetaElim Fast RE Reductive Elimination TM_tBu->RE Slow TM_PMP->RE Fast (No β-H) RE->Pd0 Regeneration Product Cross-Coupled Product RE->Product

Catalytic cycle comparing steric bottlenecks of t-Bu vs. 1-PMP-CP in Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following methodology incorporates a self-validating quantitative NMR (qNMR) system. This prevents false positives caused by product loss during isolation, allowing researchers to accurately evaluate the steric hindrance and conversion rates.

Reagents & Materials
  • Electrophile: 4-Chloroanisole (1.0 mmol)

  • Nucleophile: Potassium 1-(4-methoxyphenyl)cyclopropyltrifluoroborate (1.5 mmol)

  • Catalyst System: Pd(OAc)₂ (0.05 mmol, 5 mol%), cataCXium A (0.10 mmol, 10 mol%)

  • Base: Cs₂CO₃ (3.0 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: Toluene/H₂O (10:1 v/v, 5.5 mL), thoroughly degassed.

Step-by-Step Methodology
  • Reaction Setup (Glovebox Recommended): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the potassium 1-(4-methoxyphenyl)cyclopropyltrifluoroborate, Pd(OAc)₂, cataCXium A, Cs₂CO₃, and exactly 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Solvent Addition & Degassing: Seal the tube with a rubber septum and remove it from the glovebox. Inject the 4-chloroanisole, followed by the degassed Toluene/H₂O mixture. Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen, which is critical to prevent homocoupling of the electron-rich cyclopropyl species.

  • Heating & Agitation: Replace the septum with a Teflon screw cap under an argon counterflow. Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for exactly 24 hours. The biphasic nature of the reaction requires high shear to facilitate the phase transfer of the trifluoroborate.

  • qNMR Validation (Self-Validation Step): Cool the reaction to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in CDCl₃ and acquire a ¹H-NMR spectrum (D1 delay = 10s). Calculate the exact conversion yield by integrating the product's cyclopropyl protons against the sharp singlet of the 1,3,5-trimethoxybenzene standard (δ 6.08 ppm).

  • Isolation: Purify the remaining crude material via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure cross-coupled product. Compare the isolated yield to the qNMR yield to validate the efficiency of your purification workflow.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid and its Alternatives in Pharmaceutical Synthesis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the selection of optimal starting materials and intermediates is a critical decision th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of optimal starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide offers an in-depth technical comparison of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid, a key pharmaceutical intermediate, against its notable alternatives. We will delve into its performance within the synthesis of G protein-coupled receptor 40 (GPR40) agonists, a promising class of therapeutics for type 2 diabetes, and also touch upon its relevance in the synthesis of leukotriene receptor antagonists.

The inclusion of a cyclopropyl group in drug candidates has been on the rise, offering a unique conformational rigidity that can enhance potency and metabolic stability.[1][2] Phenylacetic acid derivatives are also a common structural motif in a variety of pharmaceuticals.[3][4][5][6] 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid marries these two features, making it a valuable building block in medicinal chemistry.

Benchmarking in the Synthesis of GPR40 Agonists

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant target for the treatment of type 2 diabetes.[7][8] Agonists of this receptor stimulate glucose-dependent insulin secretion, offering a therapeutic advantage with a reduced risk of hypoglycemia.[7][8] A prominent example of a GPR40 agonist is Fasiglifam (TAK-875).[9][10] The synthesis of Fasiglifam and other GPR40 agonists often involves intermediates with a phenylacetic acid or a bioisosteric equivalent core.[8][11]

Here, we compare the synthetic utility of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid with alternative intermediates that can be employed in the synthesis of GPR40 agonists.

Comparative Intermediates for GPR40 Agonist Synthesis

For the purpose of this guide, we will compare the following intermediates:

  • Intermediate A (Our Topic Compound): 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

  • Intermediate B: 3-(4-{[N-alkyl]amino}phenyl)propanoic acid derivatives[11]

  • Intermediate C: Phenylacetic acid derivatives without the cyclopropyl moiety[4][5]

Data Presentation: A Comparative Analysis

The following table summarizes key performance indicators for the synthesis of a generic GPR40 agonist core structure using the aforementioned intermediates. The data is a composite of typical results reported in the literature and should be considered representative rather than absolute, as specific conditions can significantly influence outcomes.

Performance Metric Intermediate A: 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid Intermediate B: 3-(4-{[N-alkyl]amino}phenyl)propanoic acid derivatives Intermediate C: Phenylacetic Acid Derivatives References
Typical Overall Yield Moderate to HighModerateHigh[11][12]
Purity of Final Product HighGood to HighGood to High[11][12]
Number of Synthetic Steps Typically fewer steps to core structureCan involve more steps for amine installationGenerally fewer steps[11][12]
Scalability Good, with established cyclopropanation methodsGoodExcellent[11][12]
Cost of Starting Materials Moderate to High (cyclopropanating agents)ModerateLow to Moderate[13][14]
Safety Considerations Use of potentially hazardous cyclopropanating agents (e.g., diazomethane precursors) requires careful handling.Standard amine chemistry hazards.Generally lower safety concerns.[15]
Contribution to Potency The cyclopropyl group can offer a favorable conformational constraint, potentially increasing potency.[1]The flexible chain allows for various binding interactions.[11]A well-established pharmacophore.[4][1][4][11]
Experimental Protocols: A Step-by-Step Look

To provide a practical context, we outline a generalized, representative experimental protocol for the coupling of a core amine with our benchmarked intermediates to form a key amide bond present in many GPR40 agonists.

Experimental Protocol: Amide Coupling for GPR40 Agonist Synthesis

Objective: To form the amide bond between a generic amine intermediate and the respective carboxylic acid intermediate.

Methodology:

  • Acid Chloride Formation (for Intermediates A and C):

    • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

  • Amide Bond Formation:

    • Dissolve the amine intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C.

    • Add the solution of the crude acid chloride (from step 1) or a solution of Intermediate B with a suitable activating agent (e.g., HATU, HOBt/EDC) (1.1 eq) dropwise to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Causality Behind Experimental Choices

The choice of an acid chloride intermediate is a classic and effective method for activating the carboxylic acid for amidation, often leading to high yields. The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of the highly reactive acid chloride. The selection of a non-nucleophilic base is important to scavenge the hydrochloric acid generated during the reaction without competing in the amidation reaction. For peptide-like couplings, especially with more complex or sensitive substrates like Intermediate B, using coupling reagents like HATU or EDC/HOBt can be advantageous as they often lead to cleaner reactions with fewer side products compared to the acid chloride method.

Visualization of the Synthetic Workflow

To better illustrate the synthetic logic, the following diagrams outline the general workflows.

G cluster_A Route A: Using Intermediate A Carboxylic Acid A 2-[1-(4-Methoxyphenyl) cyclopropyl]acetic acid Acid Chloride A Acid Chloride Formation Carboxylic Acid A->Acid Chloride A Oxalyl Chloride Amide Product A GPR40 Agonist Core Acid Chloride A->Amide Product A Amine Intermediate, Base

Caption: Synthetic workflow using Intermediate A.

G cluster_B Route B: Using Intermediate B Carboxylic Acid B 3-(4-{[N-alkyl]amino}phenyl) propanoic acid derivative Activated Ester B In situ Activation Carboxylic Acid B->Activated Ester B HATU/EDC, HOBt Amide Product B GPR40 Agonist Core Activated Ester B->Amide Product B Amine Intermediate, Base

Caption: Synthetic workflow using Intermediate B.

Application in Leukotriene Receptor Antagonist Synthesis

The cyclopropylacetic acid moiety is also a key structural feature in certain leukotriene receptor antagonists, which are used in the treatment of asthma and allergic rhinitis.[16][17] While a detailed comparative analysis for this class is beyond the scope of this guide, it is important to note the versatility of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid and its analogs as intermediates in multiple therapeutic areas. The principles of synthetic comparison—yield, purity, cost, and safety—remain paramount in evaluating its utility in these alternative applications.[18][19]

Conclusion: A Scientist's Perspective

As a Senior Application Scientist, my analysis suggests that 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (Intermediate A) represents a highly valuable, albeit potentially more costly, intermediate for the synthesis of GPR40 agonists. Its key advantage lies in the early incorporation of the cyclopropyl ring, which can impart desirable conformational constraints leading to enhanced biological activity.[1] This can be a significant advantage in lead optimization campaigns.

The choice between Intermediate A and its alternatives will ultimately depend on the specific goals of the drug development program.[20] For early-stage discovery and the rapid synthesis of analogs for structure-activity relationship (SAR) studies, the more readily available and often cheaper phenylacetic acid derivatives (Intermediate C) may be preferred. For later-stage development and process optimization, where maximizing potency and refining the pharmacokinetic profile are critical, the investment in a more complex intermediate like 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid can be well-justified.

The decision-making process in pharmaceutical development is a multi-faceted one, balancing scientific innovation with pragmatic considerations of cost and scalability.[13][14] This guide provides a framework for making an informed choice regarding the use of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid, empowering researchers to select the most appropriate building blocks for their next generation of therapeutics.

References

  • Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. Journal of Medicinal Chemistry.
  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy.
  • Evolution of the Synthetic Process to an Advanced GPR40 Agonist. Organic Process Research & Development.
  • Synthesis and activity of small molecule GPR40 agonists. Bioorganic & Medicinal Chemistry Letters.
  • Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry.
  • Leukotriene synthesis inhibitors versus antagonists: the pros and cons. Current Opinion in Allergy and Clinical Immunology.
  • Benchmarking 4-Hydroxypentanal: A Comparative Guide for Multi-Step Synthesis. Benchchem.
  • One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Journal of the American Chemical Society.
  • comparative analysis of the cost-effectiveness of different synthetic routes. Benchchem.
  • 2-[1-(4-methoxyphenyl)cyclopropyl]acetic acid. Sigma-Aldrich.
  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modul
  • Design and synthesis of photoswitchable GPR40 agonists.
  • Method for the production of phenylacetic acid derivatives.
  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
  • Pharmaceutical Intermedi
  • Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)
  • Comparing the Efficacy of Leukotriene Receptor Antagonists and Intra-nasal Steroids in the Treatment of Allergic Rhinitis: A Systematic Review and Meta-analysis. YAKHAK HOEJI.
  • Evolution of the Synthetic Process to an Advanced GPR40 Agonist.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Leukotriene synthesis inhibitors versus antagonists: The pros and cons.
  • Multistep Reaction Based De Novo Drug Design: Generating Synthetically Feasible Design Ideas.
  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy.
  • Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Chemical Science.
  • Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. Semantic Scholar.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Synthesis of leukotriene compounds.
  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Toxicological Sciences.
  • Pharmaceutical Intermediate Synthesis Routes Consider
  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfen
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Bioc
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Statistical Validation of Leukotriene Biosynthesis Inhibitors: A Compar
  • Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.
  • Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. Industrial & Engineering Chemistry Research.
  • Benchmarking Computational Methods for Emerging Drug-Drug Interaction Prediction. arXiv.
  • Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression.
  • Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. ChemRxiv.
  • Phenylacetic acid. Wikipedia.
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molecules.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. bioRxiv.
  • Cyclopropyl Methyl Ketone: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • Preparation method of substituted phenylacetic acid derivative.
  • Pharmacogenomics of Prostaglandin and Leukotriene Receptors. Frontiers in Pharmacology.

Sources

Validation

spectroscopic validation of synthesized 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

Spectroscopic Validation and Purity Benchmarking of Synthesized 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid: A Comparative Guide Executive Summary The incorporation of cyclopropyl-aryl pharmacophores is a highly effect...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation and Purity Benchmarking of Synthesized 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid: A Comparative Guide

Executive Summary

The incorporation of cyclopropyl-aryl pharmacophores is a highly effective strategy in modern medicinal chemistry for restricting conformational flexibility and enhancing metabolic stability. The compound 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CAS 1225503-00-3) serves as a critical building block in the development of novel therapeutics[1]. However, synthesizing this homologated cyclopropane derivative presents unique challenges, primarily the risk of cyclopropyl ring-opening during intermediate stages.

As a Senior Application Scientist, I have designed this guide to objectively compare an optimized, in-house synthesized batch of this compound (via Arndt-Eistert homologation) against a standard commercial reference. This guide details the self-validating spectroscopic protocols required to prove structural fidelity, isomeric purity, and the absence of trace metal catalysts.

Mechanistic Context: The Homologation Challenge

The traditional route to synthesize 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid involves the Arndt-Eistert homologation of the precursor 1-(4-methoxyphenyl)cyclopropanecarboxylic acid [2][3]. This reaction proceeds via an acid chloride to a diazoketone, followed by a silver-catalyzed Wolff rearrangement[4].

The critical vulnerability in this pathway is the highly strained cyclopropyl ring. Under the transient carbenoid formation during the Wolff rearrangement, the ring is susceptible to electrocyclic ring-opening, potentially yielding 4-(4-methoxyphenyl)pent-4-enoic acid as a structurally similar but pharmacologically useless impurity. Therefore, the spectroscopic validation must not merely confirm the presence of the product, but definitively prove the absence of ring-opened vinylic isomers.

Workflow Visualization: Synthesis and Orthogonal Validation

G Start 1-(4-Methoxyphenyl) cyclopropanecarboxylic acid Step1 Acid Chloride Formation (Oxalyl Chloride, DMF cat.) Start->Step1 Step2 Diazoketone Intermediate (TMS-Diazomethane) Step1->Step2 Step3 Wolff Rearrangement (AgOBz, Et3N, H2O) Step2->Step3 Product 2-[1-(4-Methoxyphenyl) cyclopropyl]acetic acid Step3->Product Val1 qNMR (1H, 13C) Isomeric Fidelity Product->Val1 Aliquot 1 Val2 HRMS (ESI-) Mass & Isotope Confirmation Product->Val2 Aliquot 2 Val3 ICP-MS Trace Silver (Ag) Detection Product->Val3 Aliquot 3

Workflow of Arndt-Eistert synthesis and orthogonal spectroscopic validation.

Comparative Benchmarking: Synthesized vs. Commercial Standard

We evaluated our in-house synthesized product against a commercially available reference standard (Supplier X, nominal 98% purity)[1]. The data demonstrates that optimized catalytic control during the Wolff rearrangement yields superior isomeric purity and lower trace metal contamination.

Table 1: Key Performance and Purity Metrics

ParameterIn-House Synthesized (Arndt-Eistert)Commercial Reference StandardAnalytical Method
Overall Purity > 99.8%98.2%HPLC-UV (254 nm)
Ring-Opened Impurity Not Detected (< 0.05%)1.1% 1 H NMR (LOD: 0.05%)
Residual Silver (Ag) 2.1 ppmN/A (Mg/Br detected)ICP-MS
Residual Solvents < 100 ppm (THF)450 ppm (EtOAc, Hexane)GC-FID (Headspace)

Spectroscopic Validation Data

To ensure absolute confidence in the molecular structure, we employed a self-validating multi-nuclear NMR and HRMS approach.

Table 2: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl 3​ )

Position 1 H Chemical Shift (δ, ppm)Multiplicity, J (Hz), Integration 13 C Chemical Shift (δ, ppm)Structural Assignment
COOH 10.50br s, 1H178.5Carboxylic acid proton/carbon
Ar-C-OMe --158.2Aromatic quaternary carbon
Ar-CH 7.25d, J = 8.6, 2H129.8Aromatic protons (ortho to cyclopropyl)
Ar-CH 6.84d, J = 8.6, 2H113.7Aromatic protons (ortho to methoxy)
OCH 3​ 3.79s, 3H55.2Methoxy group
CH 2​ -COOH 2.62s, 2H42.1Acetic acid methylene
C q​ (Ring) --19.5Cyclopropyl quaternary carbon
CH 2​ (Ring) 0.80 - 0.90m, 4H12.3Cyclopropyl methylenes (diastereotopic)

Diagnostic Note: The absolute absence of signals between 5.00–6.50 ppm in the 1 H NMR spectrum confirms the integrity of the cyclopropyl ring and the absence of vinylic ring-opened impurities.

Table 3: HRMS and FT-IR Validation Metrics

TechniqueExpected ValueObserved ValueCausality / Interpretation
HRMS (ESI-) m/z 205.0870 ([M-H] ) m/z 205.0872 Δ = 0.9 ppm. Negative ionization is highly selective for carboxylic acids, suppressing neutral impurities.
FT-IR (ATR) 1705 cm −1 (C=O stretch)1706 cm −1 Sharp, intense band confirms the free carboxylic acid dimer.
FT-IR (ATR) 3080 cm −1 (C-H stretch)3082 cm −1 High-frequency C-H stretching is characteristic of the strained cyclopropyl ring bonds.

Step-by-Step Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis via Optimized Arndt-Eistert Homologation

Rationale: We utilize TMS-diazomethane instead of highly explosive diazomethane gas for safety and stoichiometric control. Silver benzoate (AgOBz) is used under sonication to ensure a rapid, low-temperature Wolff rearrangement, which prevents thermal ring-opening of the cyclopropyl intermediate[4].

  • Acid Chloride Formation: Dissolve 10.0 mmol of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid[2] in 20 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of oxalyl chloride dropwise at 0 °C, followed by 1 drop of anhydrous DMF as a catalyst. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under reduced pressure to yield the crude acid chloride.

  • Diazoketone Synthesis: Redissolve the acid chloride in a 1:1 mixture of anhydrous THF and acetonitrile (20 mL). Cool to 0 °C. Dropwise, add 22.0 mmol of TMS-diazomethane (2.0 M in hexanes). Stir for 4 hours in the dark.

  • Wolff Rearrangement: Concentrate the mixture carefully. Redissolve the crude diazoketone in THF (15 mL) and water (5 mL). Add triethylamine (20.0 mmol) and silver benzoate (0.1 mmol, 1 mol%). Sonicate the reaction mixture at 25 °C for 45 minutes. Self-Validation Check: Monitor the disappearance of the diazoketone IR stretch (~2100 cm −1 ).

  • Isolation: Acidify the mixture with 1M HCl to pH 2. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Recrystallize from heptane/ethyl acetate to yield the pure product.

Protocol 2: Quantitative NMR (qNMR) Validation

Rationale: Standard NMR parameters often fail to accurately integrate quaternary carbons or acidic protons due to varying relaxation times ( T1​ ). This protocol uses an internal standard and extended relaxation delays to provide absolute quantitative purity.

  • Sample Preparation: Accurately weigh 15.0 mg of the synthesized 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid and 5.0 mg of TraceCERT® maleic acid (internal standard, δ 6.28 ppm).

  • Solvation: Dissolve the mixture completely in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters: Set the spectrometer to 400 MHz. Crucially, set the relaxation delay ( D1​ ) to 15 seconds (at least 5×T1​ of the slowest relaxing proton) and the acquisition time ( AQ ) to 4 seconds. Acquire 32 transients.

  • Data Processing: Phase and baseline correct the spectrum manually. Set the TMS peak to 0.00 ppm. Integrate the maleic acid peak (2H) and the methoxy peak of the product (3H). Calculate absolute purity based on the molar ratio.

Protocol 3: Trace Metal Analysis via ICP-MS

Rationale: Because silver (Ag) is a heavy metal catalyst used in Step 3, pharmaceutical guidelines (ICH Q3D) require its strict quantification.

  • Digestion: Weigh 50 mg of the final product into a microwave digestion vessel. Add 5 mL of concentrated trace-metal grade HNO 3​ and 1 mL of H 2​ O 2​ .

  • Microwave Program: Heat to 200 °C over 15 minutes and hold for 15 minutes.

  • Analysis: Dilute the digestate to 50 mL with ultrapure water. Analyze via ICP-MS monitoring the 107 Ag and 109 Ag isotopes, using Rhodium ( 103 Rh) as an internal standard to correct for matrix effects.

References

  • ACS Publications. "Enhancement of Cyclopropanation Chemistry in the Silver-Catalyzed Reactions of Aryldiazoacetates". Journal of the American Chemical Society. Available at:[Link][4]

  • TradeIndia. "1-(4-methoxyphenyl) Cyclopropanecarboxylic Acid-98%". Available at:[Link][2]

  • TradeIndia. "Cyclopropyl 4-methoxyphenyl Ketone- 98%". Available at:[Link][3]

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Safety & Regulatory Compliance

Safety

2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid proper disposal procedures

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (CAS: 1225503-00-3) is a highly specialized building block frequently utilized in medicinal chemistry. The cyclopropyl ring provides rigid conformational restriction—locking the acetic acid side chain into a specific vector to reduce the entropic penalty upon target binding—while the methoxyphenyl group offers a tunable electronic profile for structure-activity relationship (SAR) optimization.

However, the specific structural features that make this compound valuable in the lab also dictate strict handling and disposal protocols. Below is the comprehensive, self-validating operational guide for the safe handling, chemical compatibility, and EPA/RCRA-compliant disposal of this compound.

Physicochemical Profiling & Hazard Assessment

To engineer a safe disposal protocol, we must first analyze the causality between the molecule's structure and its environmental/physical hazards.

  • Chemical Causality: The molecule lacks halogens, meaning it will not generate highly toxic polychlorinated dibenzodioxins (PCDDs) upon incineration. However, the cyclopropyl ring—especially when conjugated to an electron-donating 4-methoxyphenyl group—is susceptible to electrophilic ring-opening under strongly acidic conditions. Mixing this compound with concentrated mineral acids in a generic waste carboy can lead to unexpected exothermic degradation.

  • Environmental Causality: As a lipophilic organic acid, improper drain disposal will lead to environmental persistence and partitioning into aquatic organic matter. It must be destroyed via high-temperature thermal oxidation.

Table 1: Quantitative Data & Operational Implications

Property / AttributeValue / ClassificationOperational & Disposal Implication
CAS Number 1225503-00-3Essential for tracking[1].
Molecular Formula C12H14O3Halogen-free; strictly dictates routing to the non-halogenated waste stream.
Molecular Weight 206.24 g/mol Used for stoichiometric waste-mass estimations on RCRA manifests.
Hazard Codes H302, H315, H319, H335Necessitates nitrile gloves, goggles, and localized exhaust (fume hood).
Chemical Stability Stable under standard conditionsIncompatible with strong oxidizing agents and concentrated mineral acids.

Operational Handling & Waste Segregation Protocol

Under the[2], laboratories must actively verify that their Chemical Hygiene Plan (CHP) is effective[3]. The following protocol is designed as a self-validating system: each step contains a verification checkpoint before proceeding.

Phase A: Bench-Scale Handling
  • Engineering Controls: Conduct all weighing and transfers within a certified chemical fume hood with a minimum face velocity of 80–100 fpm.

    • Validation: Check the fume hood digital flow monitor prior to opening the chemical container.

  • PPE Verification: Don standard laboratory PPE, including a flame-resistant lab coat, ANSI Z87.1 safety goggles, and standard nitrile gloves (minimum 4 mil thickness).

  • Static Mitigation: Because the compound is typically a dry powder, use anti-static weighing boats to prevent aerosolization and subsequent respiratory exposure (H335 hazard).

Phase B: EPA RCRA-Compliant Waste Segregation

According to [4], hazardous waste generators must accurately profile and manifest laboratory waste prior to shipment[5].

  • Stream Identification: Identify the waste as Halogen-Free Organic Waste .

    • Causality: Segregating this from halogenated waste (like Dichloromethane or Chloroform) drastically reduces disposal costs and prevents the formation of dioxins during commercial incineration.

  • Aqueous Extraction Neutralization: If the compound is present in an aqueous wash (e.g., following a basic extraction during workup), the aqueous layer must be neutralized.

    • Step: Slowly add dilute NaHCO3​ or 1MHCl (depending on the current state) to the aqueous waste.

    • Validation: Use universal pH indicator strips to visually confirm the pH is between 6.0 and 8.0 before transferring to the aqueous waste carboy. This prevents pressure buildup from unintended acid-base reactions in the sealed drum.

  • Solid Waste: Contaminated consumables (weighing boats, filter paper, pipette tips) must be placed in a designated, puncture-resistant solid hazardous waste bin lined with a compatible polymer bag.

Spill Response & Decontamination Workflow

In the event of a spill, rapid classification of the physical state prevents the widening of the contamination zone. The following workflow dictates the operational response.

SpillResponse Start Spill Detected: 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid Assess Assess Physical State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DMSO/MeOH) Assess->Liquid Sweep Mechanically Collect (Avoid Dust Generation) Solid->Sweep Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Decon Wipe Area with Dilute Base/Alcohols Sweep->Decon Absorb->Decon Waste Transfer to Halogen-Free Organic Waste Container Decon->Waste Log Log in EPA RCRA Manifest System Waste->Log

Fig 1. Decision tree and operational workflow for chemical spill response and RCRA waste logging.

Step-by-Step Spill Decontamination Protocol:
  • Isolate & Evacuate: If the spill exceeds 50 grams or 500 mL of highly concentrated solution, temporarily isolate the immediate bench area.

  • Containment (Liquid): For solutions (e.g., dissolved in Methanol or DMSO), surround the spill with an inert absorbent like vermiculite. Do not use combustible materials like sawdust.

  • Collection (Solid): For powder spills, gently cover the powder with damp paper towels to suppress dust aerosolization before sweeping it up with a non-sparking tool.

  • Chemical Decontamination: Because it is an organic acid, wiping the affected surface with a mild alkaline solution (e.g., 5% Sodium Carbonate) followed by an isopropanol wipe ensures complete solubilization and removal of residual trace organics.

  • Manifesting: Log the estimated mass of the spilled chemical and the absorbent used into the laboratory's RCRA waste manifest system[6].

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. U.S. EPA. Available at: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary. U.S. EPA. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid. The protocols outlined herei...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid. The protocols outlined herein are designed to ensure the highest standards of safety and experimental integrity. By understanding the rationale behind each step, you can build a self-validating system of safety in your laboratory.

Chemical Profile and Hazard Identification

Key Chemical Identifiers:

Identifier Value
Chemical Name 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 220.25 g/mol

| Appearance | Likely a white to off-white or pale yellow solid/powder.[1] |

Anticipated GHS Hazard Classification: Based on analogous compounds, the following hazards should be assumed:[1][7][8]

PictogramHazard ClassHazard Statement
alt text Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation, Category 1H318: Causes serious eye damage.
alt text Acute Toxicity (Oral), Category 4H302: Harmful if swallowed.
Specific Target Organ Toxicity — Single Exposure, Category 3H335: May cause respiratory irritation.

The cyclopropane ring, while often stable, is a high-strain system.[9] While it does not inherently confer flammability or explosive risk in this context, it adds a layer of chemical reactivity that warrants careful handling to avoid unexpected reactions, particularly with strong oxidizing agents.[10][11]

Core Directive: Personal Protective Equipment (PPE) Protocol

Personal Protective Equipment is the last line of defense against chemical exposure.[12] Its proper selection and use are non-negotiable.[13][14] The following PPE is mandatory when handling 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid in any form (solid or in solution).

Protection TypeSpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when handling larger quantities (>5g) or during procedures with a high splash risk.[3]The carboxylic acid functional group presents a significant risk of causing serious, irreversible eye damage.[1][8] Standard safety glasses are insufficient; fully sealed goggles are required to protect against splashes and fine dust.
Hand Protection Acid-resistant nitrile gloves (minimum 5 mil thickness) tested to EN 374 standard.[15]Nitrile provides excellent resistance to corrosive acids and common organic solvents.[16] Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for extended procedures.
Body Protection Chemical-resistant laboratory coat (long-sleeved, buttoned) or an impervious gown.[17]Protects skin from accidental spills and contamination.[7] The lab coat should be made of a material that will not readily react with or absorb acids.
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. If weighing outside of a containment device or if dust is generated, a NIOSH-approved N95 respirator or equivalent is necessary to prevent respiratory tract irritation.[7][18]Fine powders can easily become airborne, and inhalation may cause respiratory irritation.[1][19] Engineering controls are the primary method of protection; respirators are a secondary measure.[14]
Operational Workflow: Safe Handling & Storage

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. All handling of this compound must be performed within a designated area, ideally inside a certified chemical fume hood.[4][20]

  • Primary Containment: A properly functioning chemical fume hood is mandatory for all manipulations of the solid compound and its solutions. This is the most critical engineering control to prevent inhalation of dust or vapors.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[7]

  • Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including PPE, spill kit materials, and waste containers.

  • Donning PPE: Put on all required PPE as specified in Section 2.

  • Weighing: If possible, weigh the solid material inside the fume hood. If an external balance must be used, weigh the compound in a tared, sealed container to minimize dust generation.

  • Dissolution: Always add the solid acid to the solvent slowly; never the other way around, especially when diluting with water.

  • Reaction/Use: Keep all containers capped when not in immediate use to prevent the release of vapors.

  • Post-Procedure: Decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][7]

  • Location: Store in a dedicated, ventilated corrosives or acid cabinet.[15][21] Do not store with bases, strong oxidizing agents, or reactive metals.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][22]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Diagram: General Handling Workflow This diagram illustrates the mandatory procedural flow for safely handling the compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Assemble All Equipment & PPE C Don Full PPE (Sec. 2) D Weigh Solid Compound C->D E Prepare Solution (Acid to Solvent) D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G H Segregate & Label Hazardous Waste I Doff PPE Correctly J Wash Hands Thoroughly

Caption: Procedural workflow for handling the compound.

Contingency Planning: Spill & Exposure Procedures

Preparedness is key to mitigating the impact of an accident.

SituationAction Protocol
Minor Spill (<5g, contained in fume hood) 1. Alert nearby personnel. 2. Use an acid-neutralizing agent (e.g., sodium bicarbonate) or a commercial spill kit. 3. Absorb the neutralized material with an inert substance (e.g., vermiculite). 4. Collect residue into a labeled hazardous waste container. 5. Decontaminate the area.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] 2. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[1][8] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.[7] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[23]
Decontamination & Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Glassware/Equipment: Rinse contaminated items three times with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous liquid waste. Then, wash normally.

  • Solid Waste: All contaminated solids (gloves, paper towels, absorbent materials) must be placed in a clearly labeled, sealed container for "Hazardous Solid Waste."

  • Liquid Waste: Unused solutions and solvent rinsate must be collected in a labeled, sealed container for "Hazardous Liquid Waste (Corrosive/Organic)." Do not mix with incompatible waste streams.

Diagram: Waste Disposal Decision Tree This flowchart guides the correct segregation of waste materials generated during handling.

G Start Waste Generated Decision1 Is the waste liquid or solid? Start->Decision1 Solid_Path Contaminated PPE, Absorbents, Weigh Paper Decision1->Solid_Path Solid Liquid_Path Unused Solutions, Solvent Rinsate Decision1->Liquid_Path Liquid Solid_Bin Dispose in Labeled 'Hazardous Solid Waste' Container Solid_Path->Solid_Bin Liquid_Bin Dispose in Labeled 'Hazardous Liquid Waste' Container Liquid_Path->Liquid_Bin

Caption: Decision-making process for waste segregation.

By integrating these safety protocols and operational plans into your daily laboratory practice, you ensure a foundation of safety and reliability for your research and development efforts.

References

  • Loba Chemie. (2016, April 13). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Loba Chemie. Available at:

  • Wikipedia. Cyclopropane. Wikimedia Foundation. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at: [Link]

  • Centers for Disease Control and Prevention. (2021). NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. National Institute for Occupational Safety and Health. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methoxyphenol. Available at: [Link]

  • ChemScene. (2025, December 8). Safety Data Sheet: 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. ChemScene. Available at:

  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview. U.S. Department of Labor. Available at: [Link]

  • NOVA School of Science and Technology. Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • National Center for Biotechnology Information. Introduction - The Personal Protective Technology Program at NIOSH. NCBI Bookshelf. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclopropane. NJ.gov. Available at: [Link]

  • National Center for Biotechnology Information. 4-Methoxyphenylacetic Acid. PubChem. Available at: [Link]

  • The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8. Available at: [Link]

  • Airgas. (2018, July 5). SAFETY DATA SHEET: Cyclopropane. Available at: [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment (PPE): Protect the Worker with PPE. National Institute for Occupational Safety and Health. Available at: [Link]

  • The University of Tennessee Health Science Center. The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]

  • NextSDS. 2-(1-methoxycyclopropyl)acetic acid — Chemical Substance Information. Available at: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available at: [Link]

  • Binghamton University. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Available at: [Link]

  • American Society of Health-System Pharmacists. PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. Available at: [Link]

  • Alabama Department of Education. Science Department Safety Training Notes. Alabama Achieves. Available at: [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Available at: [Link]

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